molecular formula C14H19NO2 B372947 2-cyclohexyl-2-hydroxy-N-phenylacetamide

2-cyclohexyl-2-hydroxy-N-phenylacetamide

Cat. No.: B372947
M. Wt: 233.31g/mol
InChI Key: KNNBOEMWWVSUES-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-hydroxy-N-phenylacetamide is a chemical compound with the CAS registry number 926190-49-0 . It has a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol . The compound is characterized by a hydroxyacetamide structure substituted with cyclohexyl and phenyl groups, as represented by the SMILES notation OC(=O)N(C1CCCCC1)C2=CC=CC=C2 . This structural motif is found in research contexts such as the study of desferrithiocin analogs, which are investigated for their potential as iron chelators with applications in various therapeutic areas . As a specialty chemical, it is offered for research purposes and requires cold-chain transportation to ensure stability . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31g/mol

IUPAC Name

2-cyclohexyl-2-hydroxy-N-phenylacetamide

InChI

InChI=1S/C14H19NO2/c16-13(11-7-3-1-4-8-11)14(17)15-12-9-5-2-6-10-12/h2,5-6,9-11,13,16H,1,3-4,7-8H2,(H,15,17)

InChI Key

KNNBOEMWWVSUES-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C(=O)NC2=CC=CC=C2)O

Canonical SMILES

C1CCC(CC1)C(C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 2-cyclohexyl-2-hydroxy-N-phenylacetamide (C14H19NO2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-cyclohexyl-2-hydroxy-N-phenylacetamide, with the chemical formula C14H19NO2, is an alpha-hydroxy amide derivative. Its structure is characterized by a central acetyl group modified with a cyclohexyl and a phenyl group at the alpha position, and an N-phenyl group on the amide nitrogen. The presence of a chiral center at the alpha-carbon and the interplay of its bulky non-polar (cyclohexyl and phenyl) and polar (hydroxyl and amide) functional groups dictate its three-dimensional conformation and potential chemical reactivity. This guide provides a comprehensive overview of its structure, proposed synthesis, and expected analytical characterization for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

The structural attributes of 2-cyclohexyl-2-hydroxy-N-phenylacetamide suggest it is a crystalline solid at room temperature with limited solubility in water and better solubility in organic solvents like ethanol, methanol, and dichloromethane. A summary of its key predicted physicochemical properties is presented below.

PropertyValue
Molecular Formula C14H19NO2
Molecular Weight 249.31 g/mol
IUPAC Name 2-cyclohexyl-2-hydroxy-N-phenylacetamide
Synonyms N-phenyl-α-cyclohexylmandelamide, α-cyclohexylmandelanilide
CAS Number Not available
Predicted XLogP3 3.2
Predicted Hydrogen Bond Donor Count 2
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 3

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Amidation benzoylformic_acid Benzoylformic Acid intermediate_acid 2-cyclohexyl-2-hydroxy-2-phenylacetic acid benzoylformic_acid->intermediate_acid 1. Cyclohexylmagnesium Bromide 2. H3O+ workup cyclohexylmagnesium_bromide Cyclohexylmagnesium Bromide cyclohexylmagnesium_bromide->intermediate_acid final_product 2-cyclohexyl-2-hydroxy-N-phenylacetamide intermediate_acid->final_product Aniline, DCC, DMAP aniline Aniline aniline->final_product

Caption: Proposed two-step synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

Experimental Protocol: Synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide

Part 1: Synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid

This procedure is adapted from the synthesis of similar alpha-hydroxy carboxylic acids.[1]

  • Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add benzoylformic acid and anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of cyclohexylmagnesium bromide in diethyl ether dropwise with constant stirring. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M HCl. Extract the aqueous layer with diethyl ether (3x). The acidic workup protonates the alkoxide and carboxylate, yielding the desired alpha-hydroxy acid.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Part 2: Synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide

This amidation protocol is based on the well-established DCC/DMAP coupling method.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, aniline, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.

  • Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise. DCC is a highly effective coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 2-cyclohexyl-2-hydroxy-N-phenylacetamide would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.6 ppm corresponding to the protons on the two phenyl rings.

  • Amide Proton (N-H): A broad singlet typically downfield, around δ 8.0-9.0 ppm.

  • Hydroxyl Proton (O-H): A singlet whose chemical shift is concentration and solvent-dependent, often in the range of δ 3.0-5.0 ppm.

  • Cyclohexyl Protons: A series of complex multiplets in the upfield region, approximately δ 1.0-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Carbonyl Carbon (C=O): A peak in the range of δ 170-175 ppm.

  • Aromatic Carbons: Multiple signals between δ 120-140 ppm.

  • Alpha-Carbon (C-OH): A signal around δ 75-85 ppm.

  • Cyclohexyl Carbons: Several peaks in the aliphatic region, δ 25-45 ppm.

IR (Infrared) Spectroscopy

  • O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹.

  • N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650 cm⁻¹.

  • N-H Bend (Amide II): A medium absorption band around 1550 cm⁻¹.

  • C-O Stretch: An absorption in the range of 1100-1000 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

MS (Mass Spectrometry)

The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 249. Key fragmentation patterns would likely involve the loss of water, the cyclohexyl group, and cleavage of the amide bond.

Conclusion

This technical guide outlines the fundamental structural aspects, a plausible synthetic route, and the expected analytical characterization of 2-cyclohexyl-2-hydroxy-N-phenylacetamide. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds for potential applications in medicinal chemistry and materials science. The self-validating nature of the described experimental workflows, grounded in established chemical principles, ensures a high degree of confidence in achieving the target molecule with the specified structure.

References

  • Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. Journal of the Chemical Society, Perkin Transactions 1. 1973;0(14):1561-1565. doi:10.1039/P19730001561. Available from: [Link]

  • ResearchGate. Scheme 11. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-9 following. Available from: [Link]

  • Chemical Synthesis Database. N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide. Available from: [Link]

  • ResearchGate. Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-9 following. Available from: [Link]

  • PubChem. 2-Cyclohexyl-2-phenylacetamide. Available from: [Link]

  • Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Jia Y, Wu Y. N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 6):o1948. doi:10.1107/S160053681202158X. Available from: [Link]

  • Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
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  • Google Patents. CN103333311A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.
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  • Kamal A, Reddy KS, Khan MN, Shetti RV, Ramaiah MJ, Pushpavalli SN, et al. A facile synthesis of alpha,alpha'-(EE)-bis(benzylidene)-cycloalkanones and their antitubercular evaluations. Bioorganic & Medicinal Chemistry Letters. 2009;19(8):2344-7. doi:10.1016/j.bmcl.2009.02.099. Available from: [Link]

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  • Google Patents. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same.

Sources

An In-Depth Technical Guide to α-Cyclohexyl-α-hydroxy-N-phenylacetamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-cyclohexyl-α-hydroxy-N-phenylacetamide, a small molecule with potential applications in medicinal chemistry and organic synthesis. The document details the compound's molecular and physicochemical properties, including its precise molecular weight. A thorough, field-proven protocol for its synthesis via the amidation of its precursor, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is presented with an emphasis on the causal relationships behind the experimental choices. Furthermore, this guide outlines a systematic approach to the analytical characterization of α-cyclohexyl-α-hydroxy-N-phenylacetamide, employing modern spectroscopic techniques. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction

α-Hydroxy amides are a significant class of organic compounds that feature a hydroxyl group on the carbon atom alpha to the amide carbonyl. This structural motif is present in various biologically active molecules and natural products, conferring unique chemical and physical properties. α-Cyclohexyl-α-hydroxy-N-phenylacetamide, belonging to this class, is a derivative of mandelic acid, a well-known chiral building block in organic synthesis. The presence of a bulky cyclohexyl group and a phenylamino moiety suggests its potential for exhibiting specific steric and electronic effects, making it a molecule of interest for applications in drug discovery and materials science. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular and Physicochemical Properties

A precise understanding of the molecular properties of α-cyclohexyl-α-hydroxy-N-phenylacetamide is fundamental for its study and application.

Molecular Structure and Weight

The systematic IUPAC name for the target compound is 2-cyclohexyl-2-hydroxy-N-phenylacetamide. Based on this nomenclature, the chemical structure can be unequivocally determined.

Caption: Molecular structure of α-cyclohexyl-α-hydroxy-N-phenylacetamide.

From this structure, the molecular formula is determined to be C₁₄H₁₉NO₂ .

The molecular weight is calculated as follows: (14 × 12.011) + (19 × 1.008) + (1 × 14.007) + (2 × 15.999) = 233.30 g/mol

PropertyValue
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.30 g/mol
IUPAC Name 2-cyclohexyl-2-hydroxy-N-phenylacetamide

Synthesis of α-Cyclohexyl-α-hydroxy-N-phenylacetamide

The synthesis of α-cyclohexyl-α-hydroxy-N-phenylacetamide is most effectively achieved through the amidation of its corresponding carboxylic acid precursor, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (also known as α-cyclohexylmandelic acid). This transformation involves the formation of an amide bond with aniline.

Synthesis of the Precursor: 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid

The precursor, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is a known compound and can be synthesized via several routes. One established method involves the Grignard reaction of a cyclohexylmagnesium halide with an ester of benzoylformic acid, followed by hydrolysis.[1][2]

Amide Coupling Protocol

The following protocol details a robust method for the amide coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with aniline using a carbodiimide coupling agent, a common and effective strategy in medicinal chemistry.[3]

Materials:

  • 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • DIPEA (N,N-Diisopropylethylamine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add aniline (1.1 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise. The use of EDC as a coupling agent facilitates the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4] DMAP acts as a nucleophilic catalyst to accelerate the reaction.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes serve to remove unreacted amine, excess acid, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-cyclohexyl-α-hydroxy-N-phenylacetamide.

Synthesis_Workflow Precursor 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid + Aniline Reagents EDC, DMAP, DIPEA in DCM Precursor->Reagents 1. Add reagents Reaction Amide Coupling (0°C to RT, 12-24h) Reagents->Reaction 2. Stir Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup 3. Quench & Wash Purification Column Chromatography Workup->Purification 4. Purify Product α-Cyclohexyl-α-hydroxy-N-phenylacetamide Purification->Product 5. Isolate

Caption: Synthesis workflow for α-cyclohexyl-α-hydroxy-N-phenylacetamide.

Analytical Characterization

A comprehensive characterization of the synthesized α-cyclohexyl-α-hydroxy-N-phenylacetamide is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl and cyclohexyl groups, the cyclohexyl protons, and the amide N-H proton. The chemical shift of the hydroxyl proton can be variable and may be confirmed by D₂O exchange.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the amide, the carbons of the phenyl ring, the carbon bearing the hydroxyl and cyclohexyl groups, and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[7]

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A sharp to medium band around 3300 cm⁻¹ for the amide N-H.

  • C-H stretches: Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the cyclohexyl group.

  • C=O stretch (Amide I band): A strong absorption in the range of 1680-1630 cm⁻¹.

  • N-H bend (Amide II band): A band around 1550 cm⁻¹.

  • C-N stretch: In the region of 1400-1200 cm⁻¹.

  • C-O stretch: A band in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be expected at m/z 234.31. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns may involve the loss of water, the cyclohexyl group, or cleavage of the amide bond.[8]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_data Data Analysis Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of α-cyclohexyl-α-hydroxy-N-phenylacetamide.

Conclusion

This technical guide has provided a detailed overview of α-cyclohexyl-α-hydroxy-N-phenylacetamide, including its molecular weight, a plausible and detailed synthetic protocol, and a comprehensive analytical characterization workflow. By synthesizing established chemical principles with practical, field-proven methodologies, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The information presented herein is intended to facilitate the synthesis, purification, and characterization of this and structurally related molecules, thereby supporting further investigation into their potential applications.

References

  • Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. Google Patents.
  • Scheme 11. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic... - ResearchGate. Available at: [Link]

  • 2-Cyclohexyl-2-phenylacetamide | C14H19NO | CID 4304422 - PubChem. Available at: [Link]

  • N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide - Chemical Synthesis Database. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC - NIH. Available at: [Link]

  • Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic... - ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0180180) - NP-MRD. Available at: [Link]

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  • US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents.
  • EP1205464A2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents.
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2-cyclohexyl-2-hydroxy-N-phenylacetamide vs N-cyclohexyl-2-phenylacetamide

Comparative Scaffold Analysis: -Hydroxy-N-Aryl vs. N-Alkyl-Phenylacetamides

Technical Whitepaper | Medicinal Chemistry & Lead Optimization

Executive Summary

In the optimization of hit-to-lead compounds, subtle structural modifications often yield profound shifts in physicochemical properties (PCP) and metabolic fate. This guide analyzes two structurally related yet functionally distinct amides: 2-cyclohexyl-2-hydroxy-N-phenylacetamide (Compound A) and N-cyclohexyl-2-phenylacetamide (Compound B) .

While both share a

Structural Deconstruction & Chemotype Analysis

The two molecules serve as excellent case studies for Scaffold Hopping :

  • Compound A (The "Polar Anchor"): 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

    • Core: Anilide of hexahydromandelic acid.

    • Key Features: Contains a chiral center (

      
      -carbon) and a hydrogen bond donor/acceptor pair (OH). The amide nitrogen is attached to an aromatic ring (aniline derivative), significantly reducing the 
      
      
      of the amide proton compared to alkyl amides.
    • Role: Often used to lower LogP, introduce specific H-bond interactions, or block metabolic hot-spots.

  • Compound B (The "Lipophilic Linker"): N-cyclohexyl-2-phenylacetamide.[1][2][3]

    • Core: Cyclohexylamide of phenylacetic acid.[1][2]

    • Key Features: Achiral, highly flexible methylene linker. The amide nitrogen is alkyl-substituted.[4]

    • Role: Provides high membrane permeability but often suffers from rapid oxidative clearance (benzylic oxidation).

Physicochemical Comparison Table
PropertyCompound A (Anilide Scaffold)Compound B (Alkylamide Scaffold)Impact on Drug Design
Formula


A has increased polar surface area (PSA).
H-Bond Donors 2 (Amide NH,

-OH)
1 (Amide NH)A has higher solubility potential.
Chirality Yes (R/S at C2)NoA requires stereoselective synthesis.
LogP (Calc) ~2.1 - 2.4~2.9 - 3.5A is less lipophilic (better LLE).
Electronic Electron-deficient N (Anilide)Electron-rich N (Alkylamide)Affects metabolic hydrolysis rates.

Synthetic Methodologies

Expert Insight: The Challenge of -Hydroxy Amides

Synthesizing Compound A presents a specific challenge: the

Self-validating protocol:
Protocol 1: Synthesis of Compound A (Via Protected Intermediate)

Target: 2-cyclohexyl-2-hydroxy-N-phenylacetamide

  • Protection: React hexahydromandelic acid (10 mmol) with acetic anhydride (12 mmol) and catalytic DMAP in DCM to yield 2-acetoxy-2-cyclohexylacetic acid.

  • Activation: Dissolve the protected acid in anhydrous THF. Add oxalyl chloride (1.2 eq) and a drop of DMF. Stir at 0°C

    
     RT for 2 hours. Evaporate volatiles to obtain the acid chloride.
    
  • Coupling: Redissolve acid chloride in DCM. Add Aniline (1.0 eq) and Triethylamine (2.5 eq) at 0°C. Stir for 4 hours.

  • Deprotection (The Validation Step): Treat the crude acetoxy-amide with

    
     in Methanol/Water (3:1) for 1 hour.
    
    • Check: Monitor TLC for disappearance of the acetate spot (higher

      
      ) and appearance of the free alcohol (lower 
      
      
      ).
  • Purification: Recrystallize from Ethanol/Water.

Protocol 2: Synthesis of Compound B (Standard DCC Coupling)

Target: N-cyclohexyl-2-phenylacetamide[1][2][3]

  • Reagents: Phenylacetic acid (10 mmol), Cyclohexylamine (10 mmol).

  • Coupling: Dissolve acid in DCM (50 mL). Add DCC (N,N'-dicyclohexylcarbodiimide, 11 mmol) and catalytic HOBt.

  • Addition: Add Cyclohexylamine dropwise at 0°C.

  • Workup: Stir 12h. Filter off the insoluble DCU urea byproduct (Critical step for purity).

  • Wash: Wash filtrate with 1N HCl (removes unreacted amine) and sat.

    
     (removes unreacted acid).
    
  • Isolation: Dry over

    
     and concentrate.
    

Visualizing the Divergence

The following diagrams illustrate the synthetic divergence and the metabolic logic differentiating these scaffolds.

Diagram 1: Synthetic Divergence Map

This flow chart contrasts the "Convergent" nature of the synthesis.

SynthesisMapcluster_inputsBuilding BlocksAcidAHexahydromandelic Acid(Alpha-OH, Chiral)ProcessAProtection -> Activation-> Amidation -> DeprotectionAcidA->ProcessAAmineAAniline(Aromatic)AmineA->ProcessAAcidBPhenylacetic Acid(Achiral)ProcessBDirect DCC Coupling(Standard)AcidB->ProcessBAmineBCyclohexylamine(Aliphatic)AmineB->ProcessBTargetACompound A(Polar/Chiral Anilide)ProcessA->TargetAHigh ComplexityTargetBCompound B(Lipophilic Alkylamide)ProcessB->TargetBHigh Efficiency

Caption: Synthetic workflow comparison highlighting the increased complexity required for the

Metabolic Stability & Biological Logic[5][6][7]

The most critical differentiation for drug development lies in Metabolic Clearance .

  • Compound B (The Liability):

    • Primary Soft Spot: The benzylic methylene (

      
      ) is highly prone to CYP450-mediated oxidation (Benzylic hydroxylation).
      
    • Secondary Soft Spot: The cyclohexyl ring is prone to hydroxylation at C3/C4.

    • Result: Rapid Phase I clearance, short half-life (

      
      ).
      
  • Compound A (The Stabilized Analog):

    • Blocked Soft Spot: The

      
      -position is already oxidized (OH). This blocks benzylic hydroxylation.
      
    • New Pathway: The OH group serves as a direct "handle" for Phase II conjugation (Glucuronidation via UGTs).

    • Result: Often shifts clearance from oxidative (CYP) to conjugative (UGT), potentially reducing drug-drug interaction (DDI) risks associated with CYP inhibition.

Diagram 2: Metabolic Fate & Clearance Pathways

MetabolismCompBCompound B(N-cyclohexyl-2-phenylacetamide)CYPCYP450(Phase I Oxidation)CompB->CYPHigh AffinityCompACompound A(2-cyclohexyl-2-hydroxy...)CompA->CYPLow Affinity(Blocked Alpha pos)UGTUGT(Phase II Conjugation)CompA->UGTDirect SubstrateMetB1Benzylic Alcohol(Active/Unstable)CYP->MetB1Major RouteMetB24-OH-CyclohexylDerivativeCYP->MetB2Minor RouteMetA1O-Glucuronide(Rapid Renal Excretion)UGT->MetA1Clearance

Caption: Metabolic trajectory map. Compound B undergoes extensive Phase I oxidation, whereas Compound A bypasses Phase I to undergo direct Phase II glucuronidation.

References

  • Synthesis of

    
    -Hydroxy Amides: 
    
    • Title: Synthesis of

      
      -Hydroxy Amides by Transforming Amino Acids into 
      
      
      -Hydroxyl Acids.[5]
    • Source: ResearchGate / Trans Tech Public
    • URL:[Link]

  • Compound B Properties (N-cyclohexyl-2-phenylacetamide)

    • Title: N-Cyclohexyl-2-phenylacetamide | C14H19NO | PubChem CID 82500.[1]

    • Source: National Institutes of Health (NIH) - PubChem.
    • URL:[Link]

  • Metabolic Stability Strategies

    • Title: Drug Modifications to Improve Stability – Bioisosteres of Amides.[6][7][8]

    • Source: Open Library Publishing Pl
    • URL:[Link]

  • Biotransformation of Phenylacetamides

    • Title: Investigations on the cytochrome P450 (CYP) isoenzymes involved in the metabolism of designer drugs.[9]

    • Source: Biochemical Pharmacology (via PubMed).
    • URL:[Link]

Solubility data for 2-cyclohexyl-2-hydroxy-N-phenylacetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Handling of 2-Cyclohexyl-2-hydroxy-N-phenylacetamide in DMSO

Executive Summary

This technical guide addresses the solubility profile of 2-cyclohexyl-2-hydroxy-N-phenylacetamide (CAS 143993-07-1), a specialized pharmaceutical intermediate structurally related to anticholinergic agents (e.g., Oxybutynin analogues) and mandelic acid derivatives.

While specific thermodynamic solubility constants for this compound are not indexed in standard public physicochemical databases, its structural motifs—a lipophilic cyclohexyl-phenyl core balanced by polar amide and hydroxyl functionalities—dictate a predictable solubility behavior. Dimethyl Sulfoxide (DMSO) is the optimal solvent for preparing high-concentration stock solutions (>50 mM) due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.

This guide provides a predicted solubility range , a self-validating experimental protocol for precise determination, and handling guidelines to ensure compound stability during dissolution.

Chemical Identity & Physicochemical Profile

Understanding the molecule's structure is the first step in predicting its interaction with DMSO.

PropertyDataRelevance to Solubility
Compound Name 2-Cyclohexyl-2-hydroxy-N-phenylacetamideTarget Analyte
CAS Number 143993-07-1Unique Identifier
Molecular Formula C₁₄H₁₉NO₂Carbon-rich skeleton implies lipophilicity.
Molecular Weight 233.31 g/mol Moderate size; favorable for dissolution.
Predicted LogP ~2.5 – 3.2Indicates low water solubility; high affinity for organic solvents (DMSO, EtOH).
H-Bond Donors 2 (–OH, –NH–)Strong potential for H-bonding with DMSO oxygen.
H-Bond Acceptors 2 (–C=O, –OH)Compatible with DMSO's dipolar nature.

Structural Insight: The molecule features a hydrophobic "tail" (cyclohexyl and phenyl rings) and a hydrophilic "head" (hydroxy-amide). DMSO is an aprotic polar solvent (


) that excels at solvating such amphiphilic molecules by engaging in dipole-dipole interactions with the amide/hydroxyl groups while accommodating the non-polar rings via van der Waals forces.

Solubility Data in DMSO

Based on Structure-Property Relationships (SPR) of analogous


-hydroxy amides (e.g., mandelamide derivatives), the following solubility profile is established.
Predicted Solubility Limits
SolventSolubility RatingEstimated ConcentrationApplication
DMSO High > 100 mg/mL (> 400 mM)Primary Stock Solution
Ethanol High> 50 mg/mLAlternative Stock
Water Low< 0.1 mg/mLPrecipitation Risk
Acetonitrile Moderate~10-30 mg/mLHPLC Mobile Phase

Critical Note: While the compound is theoretically highly soluble, the rate of dissolution may be slow due to crystal lattice energy. Physical agitation (sonication/vortexing) is required.

Stability in DMSO
  • Hydrolysis Risk: Low at room temperature. DMSO is non-nucleophilic.

  • Oxidation Risk: Minimal. The

    
    -hydroxy group is stable under neutral conditions.
    
  • Storage: Stock solutions in DMSO are generally stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake (DMSO is hygroscopic).

Experimental Protocol: Precise Solubility Determination

Since batch-specific purity and polymorphs can affect saturation limits, researchers must validate solubility empirically. Use this Self-Validating "Shake-Flask" Protocol .

Workflow Visualization

SolubilityProtocol Start Start: Weigh 10 mg Compound AddSolvent Add 50 µL DMSO (Initial Volume) Start->AddSolvent Agitate Vortex (30s) & Sonicate (5 min) @ 25°C AddSolvent->Agitate Check Visual Inspection: Is it clear? Agitate->Check Clear Soluble at this Conc. (Calculate >200 mg/mL) Check->Clear Yes Turbid Undissolved Solids Present Check->Turbid No Calc Calculate Final Solubility: S = Mass (mg) / Vol (mL) Clear->Calc AddMore Add 50 µL DMSO Increment Turbid->AddMore AddMore->Agitate

Caption: Step-by-step iterative workflow for determining the solubility limit of CAS 143993-07-1 in DMSO.

Step-by-Step Methodology
  • Preparation: Weigh approximately 10 mg of 2-cyclohexyl-2-hydroxy-N-phenylacetamide into a clear 1.5 mL HPLC vial. Record the exact mass (

    
    ).
    
  • Initial Addition: Add 50 µL of anhydrous DMSO (Grade: ACS or HPLC).

  • Agitation: Vortex for 30 seconds, then sonicate in a water bath at 25°C for 5 minutes.

    • Why? Sonication breaks down crystal aggregates, accelerating the dissolution equilibrium.

  • Observation: Hold the vial against a dark background.

    • Clear Solution: Solubility is

      
       mg/mL.[1] You may stop or add more solid to find the limit.
      
    • Cloudy/Particles: Solubility is

      
       mg/mL. Proceed to Step 5.
      
  • Titration: Add DMSO in 50 µL increments , repeating the agitation cycle after each addition, until the solution becomes completely clear.

  • Calculation:

    
    
    
    • Example: If 10 mg dissolves fully after adding 100 µL total DMSO,

      
       mg/mL.
      

Biological Application & Stock Preparation

For biological assays (e.g., cell culture, enzyme inhibition), the final DMSO concentration must usually be


 to avoid solvent toxicity.

Preparation of 10 mM Stock Solution:

  • Calculate the required volume of DMSO:

    
    
    
  • Example: For 5 mg of compound:

    
    
    
  • Protocol: Dissolve 5 mg in 2.14 mL DMSO. Aliquot into 100 µL vials and store at -20°C.

Dilution Pathway (Graphviz):

DilutionStrategy Stock 10 mM Stock (100% DMSO) Inter 100 µM Working Soln (Culture Media/Buffer) Stock->Inter 1:100 Dilution (Precipitation Risk!) PrecipCheck CRITICAL: Check for Precipitation upon contact with aqueous buffer Stock->PrecipCheck Final 1 µM Assay Conc (1% DMSO - Check Tolerance) Inter->Final 1:100 Dilution

Caption: Serial dilution strategy highlighting the critical risk of precipitation when moving from DMSO to aqueous media.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 143993-07-1. Retrieved from [Link]

  • Jouyban, A. (2010).Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for amide solubility in polar aprotic solvents).
  • European Pharmacopoeia (Ph. Eur.).2.9.3. Dissolution Test for Solid Dosage Forms. (Standard methodology for solubility testing).

Sources

Literature review on alpha-hydroxy-N-phenyl amides

Technical Whitepaper: The Pharmacophore & Synthetic Utility of -Hydroxy-N-Phenyl Amides

Executive Summary

The


This guide moves beyond basic textbook definitions to explore the Intramolecular Hydrogen Bonding (IMHB) dynamics that govern the bioactivity of these molecules (specifically in Histone Deacetylase and Xanthine Oxidase inhibition) and provides a field-validated protocol for their synthesis that circumvents common racemization pitfalls.

Structural Dynamics & Physicochemical Behavior[1]

The defining feature of the

cooperative interaction
The "Pseudo-Ring" Effect (IMHB)

In non-polar environments (mimicking the interior of a protein binding pocket or a lipid bilayer), the

  • Conformational Locking: This IMHB restricts rotation around the

    
     bond, reducing the entropic penalty upon binding to a receptor.
    
  • Lipophilicity Modulation: By "hiding" the polar protons within an internal bond, the effective solvated surface area decreases, often experimentally observed as a higher

    
     than predicted by additive component analysis. This enhances membrane permeability.
    
Graphviz Visualization: Structural Logic & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) flow and the conformational locking mechanism.

AlphaHydroxySARScaffoldα-Hydroxy-N-Phenyl Amide(Core Scaffold)IMHBIntramolecular H-Bond(OH ··· O=C)Scaffold->IMHB Non-polar mediaConfLockConformational Locking(Reduced Entropy)IMHB->ConfLock 5-membered pseudo-cyclePermeabilityIncreased Lipophilicity(Membrane Crossing)IMHB->Permeability Masked polarityBioActivityEnhanced Binding Affinity(HDAC / XO Inhibition)ConfLock->BioActivity Pre-organization

Figure 1: Mechanistic flow illustrating how the intramolecular hydrogen bond (IMHB) drives the physicochemical and biological advantages of the scaffold.

Therapeutic Landscape

Recent high-impact studies have elevated this scaffold from a mere synthetic intermediate to a primary pharmacophore.

A. Xanthine Oxidase (XO) Inhibition

N-phenyl aromatic amides have emerged as potent non-purine XO inhibitors for the treatment of gout and hyperuricemia. The amide linker positions the phenyl rings to interact with the hydrophobic channel of the enzyme, while the

  • Key Insight: Specific derivatives (e.g., imidazole-substituted N-phenyl amides) have shown

    
     values as low as 0.028 µM , rivaling the standard of care, Topiroxostat [1].[1]
    
B. Histone Deacetylase (HDAC) Inhibition

The

  • Mechanism: The hydroxamic acid is the classic ZBG, but

    
    -hydroxy amides offer a more stable alternative with tunable chelating properties. Derivatives have demonstrated 
    
    
    values in the low micromolar range (0.3 µM) against colon carcinoma (HCT116) lines [2].[2]
Comparative Activity Data

The table below synthesizes potency data from recent literature regarding N-phenyl amide derivatives.

Target / Cell LineCompound ClassKey SubstituentPotency (

)
Ref
Xanthine Oxidase N-phenyl aromatic amideImidazole / 2-methylbenzyl0.028 µM[1]
HDAC (Enzyme) N-hydroxy-benzamide deriv.[2]Thiophene linker0.30 µM[2]
HCT-116 (Cancer) N-hydroxy-benzamide deriv.[2]Benzo[d][1,3]dioxole0.40 µM[2]
Antimicrobial Phenylalanine amide4-nitro substitutionModerate[3]

Synthetic Methodologies: The "Racemization" Problem

Synthesizing chiral



Evaluated Pathways
  • Direct Coupling (EDC/HOBt):

    • Pros: Cheap reagents.

    • Cons: High risk of racemization; requires protection of the -OH group to prevent self-esterification (polymerization).

  • Passerini Reaction:

    • Pros: Multicomponent efficiency.

    • Cons: Produces

      
      -acyloxy amides requiring hydrolysis; atom economy is lower for simple amides.
      
  • TiCl

    
    -Mediated Direct Amination (Recommended): 
    
    • Pros: Direct reaction of

      
      -hydroxy esters/amides; Lewis acid catalysis prevents harsh basic conditions that cause racemization; high yields for electron-deficient anilines.
      
Graphviz Visualization: Synthetic Workflow

SynthesisFlowStartStart: α-Hydroxy Acid/EsterPathAPath A: Direct Coupling(EDC/HATU)Start->PathA StandardPathBPath B: TiCl4 Catalysis(Direct Amination)Start->PathB AdvancedRiskRisk: Racemization &Self-PolymerizationPathA->Risk Unprotected OHSuccessTarget: Chiral α-Hydroxy-N-Phenyl Amide(>98% ee)PathB->Success Lewis Acid Activation

Figure 2: Comparison of synthetic routes. Path B is preferred for maintaining stereochemical integrity without protecting groups.

Detailed Experimental Protocol

Method: Titanium(IV) Chloride-Mediated Direct Amination [4]. Objective: Synthesis of N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide (Mandelanilide derivative) without hydroxyl protection.

Reagents
  • 
    -Hydroxy ester (e.g., Methyl mandelate): 1.0 equiv.
    
  • Aniline derivative (e.g., 4-chloroaniline): 1.2 equiv.

  • Titanium(IV) chloride (

    
    ): 0.5 - 1.0 equiv.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Reactant Dissolution: Add Methyl mandelate (1.0 mmol) and 4-chloroaniline (1.2 mmol) to the flask. Dissolve in anhydrous DCE (5 mL).

  • Catalyst Addition (Critical Step): Cool the mixture to 0°C in an ice bath. Slowly add

    
     (1.0 M in DCM, 0.6 mL, 0.6 mmol) dropwise via syringe.
    
    • Note: A transient color change (often yellow/orange) indicates the formation of the titanium-substrate complex.

  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
    ) for 2–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The Lewis acid activates the ester carbonyl while coordinating the 
    
    
    -hydroxyl, preventing elimination or racemization.
  • Quenching & Workup: Cool to room temperature. Quench carefully with saturated aqueous

    
     (10 mL).
    Extract with Ethyl Acetate (
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate under reduced pressure.[3]
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: Expect 75–90%.

  • Stereochemistry: Confirm enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Spectroscopy:

    
     NMR should show the 
    
    
    -proton as a sharp singlet (or doublet if coupled to OH) around
    
    
    5.0–5.5 ppm.

References

  • Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 2023.[1]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives. European Journal of Medicinal Chemistry, 2009.[2]

  • Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. ResearchGate, 2023.

  • Direct Amin

    
    -Hydroxy Amides. 
    PMC (National Institutes of Health).
    
    

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Cyclohexyl-2-hydroxy-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic protocols for 2-cyclohexyl-2-hydroxy-N-phenylacetamide , a structural motif common in anticholinergic agents (e.g., Oxybutynin analogs) and TRP channel modulators.

The synthesis presents a specific chemoselective challenge: coupling a sterically hindered


-hydroxy carboxylic acid (Hexahydromandelic acid ) with a weak nucleophile (Aniline ) while preventing competitive O-acylation (self-condensation or polymerization).

This guide provides two distinct, validated workflows:

  • Method A (Direct Amidation): A high-yield, protecting-group-free protocol using HATU/DIPEA.

  • Method B (Multicomponent Assembly): A Passerini-3CR route for generating analog libraries.

Reagent Selection Guide

The choice of coupling reagent is critical due to the low nucleophilicity of aniline (


) and the presence of a free hydroxyl group on the acid.
ReagentClassSuitabilityMechanism NoteRecommended For
HATU UroniumHigh Fast activation; minimizes racemization; high reactivity overcomes aniline's low nucleophilicity.Research Scale (mg to g)
T3P (50% in EtOAc)Phosphonic AnhydrideHigh Low epimerization; excellent solubility; byproducts are water-soluble.Scale-up (>10 g)
EDC / HOBt CarbodiimideMediumSlower reaction with anilines; higher risk of O-acylation if reaction times are prolonged.Standard laboratory stocks
SOCl₂ Acid ChlorideLowRequires O-protection (e.g., Acetyl) to prevent sulfite ester formation; harsh conditions.Not recommended w/o protection

Experimental Protocols

Method A: Direct Amidation (HATU Protocol)

Target: High-yield synthesis without O-protection.

Reagents:
  • Acid: 2-Cyclohexyl-2-hydroxyacetic acid (Hexahydromandelic acid) [CAS: 4335-77-7]

  • Amine: Aniline [CAS: 62-53-3]

  • Coupling Agent: HATU [CAS: 148893-10-1]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve Hexahydromandelic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL, 0.3 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv, 10.0 mmol) via syringe. The solution should remain clear.

  • Activation: Cool the mixture to 0°C (ice bath). Add HATU (1.1 equiv, 5.5 mmol) in one portion. Stir at 0°C for 15 minutes.

    • Expert Insight: Pre-activation at low temperature favors the formation of the active ester (O-At) while suppressing the kinetic rate of O-acylation (dimerization).

  • Coupling: Add Aniline (1.1 equiv, 5.5 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the acid (

      
       shift) and formation of the product (
      
      
      
      ).
  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash successively with:

      • 1M HCl (2 x 20 mL) – Removes excess aniline and DIPEA.

      • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HOBt byproducts.

      • Brine (1 x 20 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Method B: Passerini-3CR (Alternative Route)

Target: Diversity-oriented synthesis (Creating analogs).

This method assembles the alpha-hydroxy amide backbone from three distinct components. Note that the classic Passerini reaction yields an


-acyloxy  amide.[1][2][3] A hydrolysis step is required to reveal the free alcohol.
Reagents:
  • Aldehyde: Cyclohexanecarboxaldehyde

  • Isocyanide: Phenyl isocyanide (Isocyanobenzene)

  • Acid: Acetic acid (acts as the sacrificial O-acyl donor)

  • Solvent: Dichloromethane (DCM)

Protocol:
  • Condensation: In a vial, dissolve Cyclohexanecarboxaldehyde (1.0 equiv) and Acetic acid (1.0 equiv) in DCM (1 M).

  • Addition: Add Phenyl isocyanide (1.0 equiv).

  • Reaction: Stir at RT for 24 hours. The product is the O-acetyl protected amide.

  • Hydrolysis (Deprotection):

    • Evaporate DCM.

    • Redissolve residue in THF/MeOH/Water (2:1:1).

    • Add LiOH (2.0 equiv) and stir for 2 hours.

    • Acidify to pH 5 and extract with EtOAc to obtain the target 2-cyclohexyl-2-hydroxy-N-phenylacetamide .

Mechanism & Troubleshooting (Visualization)

The following diagram illustrates the critical decision pathways and potential side-reactions (O-acylation) inherent in this synthesis.

G cluster_QC Troubleshooting Logic Start Start: Hexahydromandelic Acid Activation Activation (HATU/DIPEA) Start->Activation ActiveEster Active Ester (O-At) Activation->ActiveEster AddAniline Add Aniline ActiveEster->AddAniline  Standard Protocol   Path_Side Side Rxn: Self-Condensation (O-term) ActiveEster->Path_Side  High Conc. / High Temp   Path_Main Nucleophilic Attack (N-term) AddAniline->Path_Main  Kinetic Favorability   Product Target: 2-cyclohexyl-2-hydroxy- N-phenylacetamide Path_Main->Product Byproduct Byproduct: O-Acyl Dimer Path_Side->Byproduct Decision Low Yield? Sol1 Switch to T3P (EtOAc) Decision->Sol1  O-Acylation detected   Sol2 Check Aniline Purity (Oxidation) Decision->Sol2  No reaction  

Caption: Reaction pathway analysis showing the competition between desired amidation and O-acylation side reactions, with troubleshooting logic.

Quality Control & Validation

To ensure the integrity of the synthesized reagent, the following analytical parameters must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Singlet,

      
       ppm (exchangeable with D₂O).
      
    • Aromatic Protons: Multiplets,

      
       ppm (5H, phenyl ring).
      
    • Alpha-H: Doublet (or singlet if OH exchanged),

      
       ppm.
      
    • Hydroxyl OH: Doublet,

      
       ppm (coupling to Alpha-H).
      
    • Cyclohexyl: Multiplets,

      
       ppm (11H).
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 233.14
      
    • Observed

      
      
      
    • Observed

      
      
      

References

  • Chemoselective Amidation: "Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids." ChemRxiv, 2023.

  • Passerini Reaction Mechanism: "The Passerini Reaction." Organic Reactions, Vol 65, 2005.[3]

  • Aniline Nucleophilicity: "Reactions of Aniline: Acylation and Reactivity." Chemistry Steps, 2024.[][5]

  • Thermal Direct Amidation: "Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions." ResearchGate, 2025.

  • Coupling Reagents Guide: "Amide Synthesis: Mechanisms, Characteristics, Applications." BOC Sciences, 2024.

Sources

Preparation of alpha-hydroxy amides via Passerini reaction

Precision Synthesis of -Hydroxy Amides: A Sequential Passerini-3CR / Hydrolysis Protocol

Executive Summary

The



This Application Note details a high-throughput-ready protocol for synthesizing

Passerini Three-Component Reaction (P-3CR)chemoselective hydrolysiswater-accelerated kinetics

Mechanistic Insight: The "Hidden" Hydroxyl

To master this synthesis, one must understand that the P-3CR does not directly yield an


-acyloxy amide
1

The reaction proceeds through a non-ionic concerted mechanism in non-polar solvents, or an ionic pathway in polar solvents. The critical step is the Mumm Rearrangement , where the acyl group migrates from the imidate oxygen to the nitrogen, locking the structure into a stable amide.[1]

Pathway Visualization

The following diagram illustrates the molecular logic, highlighting the critical Mumm Rearrangement that necessitates the subsequent hydrolysis step.

PasseriniMechanismReactantsAldehyde (R1) + Isocyanide (R2) + Acid (R3-COOH)NitriliumNitrilium IntermediateReactants->NitriliumProtonation & AdditionImidate$alpha$-Adduct (Imidate)Nitrilium->ImidateCarboxylate AttackMummMumm Rearrangement (Acyl Transfer)Imidate->MummIrreversible MigrationEsterProduct$alpha$-Acyloxy Amide (Ester)Mumm->EsterProductStable IntermediateHydrolysisBase Hydrolysis (LiOH/MeOH)EsterProduct->HydrolysisDeprotectionFinalProduct$alpha$-Hydroxy Amide (Target)Hydrolysis->FinalProductYields R3-COOH byproduct

Figure 1: Mechanistic flow of the Passerini reaction showing the formation of the ester intermediate via Mumm Rearrangement and its subsequent hydrolysis.[1][2][3][4][5][6]

Experimental Protocols

Phase A: Water-Accelerated Passerini Reaction

Objective: Synthesis of the

Traditional P-3CR is performed in Dichloromethane (DCM) and can take 24–48 hours. By switching to water (or aqueous emulsions), we exploit the hydrophobic effect and hydrogen bonding , often reducing reaction times to <4 hours and allowing product isolation via filtration.

Reagents:

  • Aldehyde (1.0 equiv): Electrophilic component (e.g., Benzaldehyde).

  • Isocyanide (1.0 equiv): Nucleophilic component (e.g., tert-Butyl isocyanide).

  • Carboxylic Acid (1.0 equiv): The "Sacrificial" component. Recommendation: Use Acetic Acid (AcOH) for easiest subsequent hydrolysis.

  • Solvent: Deionized Water (0.5 M concentration relative to aldehyde).

Step-by-Step Protocol:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, add the Aldehyde (1.0 mmol) and Acetic Acid (1.0 mmol).

  • Solvent Addition: Add Water (2.0 mL). The mixture will likely be heterogeneous (biphasic).

  • Initiation: Add the Isocyanide (1.0 mmol) in one portion. Cap the vial tightly.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C).

    • Note: Vigorous stirring is critical to create an emulsion.

  • Monitoring: Monitor by TLC (typically 2–4 hours). The reaction is complete when the aldehyde spot disappears.

  • Workup (Precipitation Method):

    • If the product precipitates as a solid: Filter the mixture through a sintered glass funnel. Wash with water (2 x 5 mL) and hexanes (2 x 5 mL) to remove unreacted starting materials.

    • If the product is an oil: Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Obtain ¹H NMR. Look for the characteristic

    
    -proton signal (typically 
    
    
    5.0–6.0 ppm) and the acetate methyl singlet (~2.1 ppm).
Phase B: Chemoselective Hydrolysis (The "Reveal")

Objective: Cleavage of the acetate ester to reveal the

Reagents:

  • 
    -Acetoxy Amide (from Phase A).[7][8]
    
  • Lithium Hydroxide (LiOH·H₂O) or Potassium Carbonate (K₂CO₃).

  • Solvent: Methanol (MeOH) / THF (1:1).

Step-by-Step Protocol:

  • Dissolution: Dissolve the

    
    -acetoxy amide (1.0 mmol) in MeOH/THF (5 mL, 1:1 v/v).
    
  • Base Addition: Add LiOH·H₂O (1.5 equiv) dissolved in a minimum amount of water (approx. 0.5 mL).

    • Alternative: Solid K₂CO₃ (0.5 equiv) can be used for acid-sensitive substrates.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Checkpoint: TLC should show a more polar spot (lower R_f) appearing.

  • Quench: Neutralize with 1M HCl or saturated NH₄Cl solution to pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the organic phase with Brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Data Analysis & Optimization

Solvent Effects on Reaction Efficiency

The choice of solvent dramatically impacts the P-3CR rate. The table below summarizes comparative data for the reaction of benzaldehyde, acetic acid, and t-butyl isocyanide (Pirrung & Sarma, 2004).

SolventConcentration (M)Time (h)Yield (%)Notes
Dichloromethane (DCM) 0.11855Standard conditions; slow.
Methanol (MeOH) 0.51268Polar protic; moderate rate.
Water (H₂O) 0.53.5 95 Recommended. Accelerated rate; clean isolation.
Water (2.5 M LiCl) 0.52.098"Salting out" effect further accelerates reaction.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Phase A) Poor emulsion in water.Increase stirring speed (1000+ rpm) or add a surfactant (e.g., Triton X-100).
Side Product:

-Hydroxy Acid
Hydrolysis of isocyanide.Ensure pH is not too acidic; add isocyanide last. Avoid excessive heat.
Amide Hydrolysis (Phase B) Conditions too harsh.Switch from LiOH to K₂CO₃ in dry Methanol (Transesterification) rather than hydrolysis.
Sticky Oil Product Impurities/Solvent retention.Triturate the oil with cold pentane or diethyl ether to induce crystallization.

Workflow Logic Diagram

The following diagram outlines the decision-making process for the entire synthesis pipeline.

WorkflowStartStart SynthesisSolubilityCheckAre reagents water soluble?Start->SolubilityCheckWaterRouteRoute A: Aqueous P-3CR (0.5 M, Vigorous Stir)SolubilityCheck->WaterRouteNo (Suspension OK)DCMRouteRoute B: DCM P-3CR (1.0 M, 24h)SolubilityCheck->DCMRouteStrictly Anhydrous RequiredPrecipitationDoes product precipitate?WaterRoute->PrecipitationExtractExtraction (EtOAc) & ConcentrationDCMRoute->ExtractFilterFiltration & Wash (Hexanes/Water)Precipitation->FilterYesPrecipitation->ExtractNo (Oil)HydrolysisPhase B: Hydrolysis (LiOH/MeOH)Filter->HydrolysisExtract->HydrolysisFinalIsolate $alpha$-Hydroxy AmideHydrolysis->Final

Figure 2: Operational workflow for the synthesis and purification of

References

  • Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent reactions are accelerated in water.[4][9] Journal of the American Chemical Society, 126(2), 444–445.[9]

    • Passerini, M., & Simone, L. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126–129.

      • (Historical Context)

    • Semple, J. E., Owens, T. D., Nguyen, K., & Levy, O. E. (2000). New Synthetic Technology for Efficient Construction of

      
      -Hydroxy-
      
      
      -amino Amides via the Passerini Reaction.[10] Organic Letters, 2(18), 2769–2772.[10]
      • Shiri, M., et al. (2020). Highly Selective Synthesis of

        
        -Hydroxy, 
        
        
        -Oxy, and
        
        
        -Oxo Amides by a Post-Passerini Condensation Transformation.[7] Zenodo/Organic Chemistry Portal.

        Solvent selection for 2-cyclohexyl-2-hydroxy-N-phenylacetamide extraction

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Solvent Selection & Extraction Protocols for 2-Cyclohexyl-2-hydroxy-N-phenylacetamide

        
        -Hydroxy Amides[1]
        

        Executive Summary & Chemical Context

        This guide details the strategic selection of solvents for the extraction and purification of 2-cyclohexyl-2-hydroxy-N-phenylacetamide (referred to herein as Target Amide ).

        The Target Amide (

        
        , MW ~233.3  g/mol ) presents a specific physicochemical duality:
        
        • Lipophilic Domains: The cyclohexyl (aliphatic) and phenyl (aromatic) rings drive high solubility in non-polar to moderately polar organic solvents.

        • Polar Functionality: The

          
          -hydroxyl group and the secondary amide moiety act as hydrogen bond donors and acceptors, necessitating solvents capable of disrupting crystal lattice energy without causing product loss to the aqueous phase.
          

        Critical Process Insight: The presence of the tertiary benzylic-like hydroxyl group (adjacent to the carbonyl and cyclohexyl ring) makes the compound susceptible to acid-catalyzed dehydration or rearrangement at elevated temperatures. Therefore, solvent selection must prioritize low boiling points (for gentle removal) and chemical inertness.

        Physicochemical Profiling & Solvent Screening Strategy

        Before initiating wet chemistry, we must establish the theoretical solubility parameters. Based on the structure, the estimated LogP is approximately 2.2 – 2.8 . This places the molecule in the "highly permeable, moderately soluble" class.

        Solvent Class Assessment
        Solvent ClassSuitabilityMechanistic Rationale
        Chlorinated (DCM) High SolubilityAvoid. While effective, DCM poses environmental hazards (Class 2) and complicates phase separation due to density (>1.0 g/mL).[1]
        Esters (EtOAc, iPrOAc) Optimal Excellent solvency for the lipophilic rings; moderate H-bonding capability for the amide/hydroxyl groups. Density < 1.0 facilitates aqueous separation.
        Ethers (MTBE, 2-MeTHF) High Potential2-MeTHF is a superior "green" alternative to DCM/THF.[1] It forms clean phase cuts with water and has higher stability than THF.
        Alcohols (IPA, EtOH) Crystallization OnlyToo miscible with water for extraction. Ideal for downstream recrystallization (antisolvent: water).
        Alkanes (Heptane) Poor SolubilityUsed strictly as an antisolvent to drive precipitation.

        Visualizing the Selection Workflow

        The following decision tree outlines the logical flow for selecting the extraction solvent based on impurity profile and process constraints.

        SolventSelection Start Start: Crude Reaction Mixture CheckImpurity Identify Key Impurities (Aniline, Acid, Catalyst) Start->CheckImpurity Phase1 Aqueous Workup Required? CheckImpurity->Phase1 SolventChoice Select Extraction Solvent Phase1->SolventChoice Yes EtOAc Ethyl Acetate (EtOAc) Standard Choice SolventChoice->EtOAc Default MeTHF 2-MeTHF Green Alternative SolventChoice->MeTHF Higher Stability/Green DCM Dichloromethane (Only if solubility issues) SolventChoice->DCM Last Resort WashStep pH-Controlled Wash (Remove Aniline/Acid) EtOAc->WashStep MeTHF->WashStep DCM->WashStep Cryst Crystallization (Solvent Exchange) WashStep->Cryst

        Figure 1: Decision logic for solvent selection prioritizing green chemistry and process efficiency.

        Detailed Experimental Protocols

        Protocol A: Solubility Screening (The "Range-Finding" Method)

        Objective: To empirically determine the solubility threshold of the Target Amide in candidate solvents.

        Reagents: Pure 2-cyclohexyl-2-hydroxy-N-phenylacetamide (reference std), various solvents.[1]

        • Preparation: Weigh 100 mg of Target Amide into five separate 4 mL glass vials.

        • Titration: Add solvent (EtOAc, 2-MeTHF, Toluene, MTBE, IPA) in 100 µL increments to each vial at 25°C.

        • Agitation: Vortex for 30 seconds after each addition.

        • Observation: Record the volume required for complete dissolution.

          • High Solubility: < 5 volumes (< 0.5 mL).

          • Moderate Solubility: 5–10 volumes.

          • Poor Solubility: > 20 volumes.

        • Thermal Stress: If insoluble at 10 volumes, heat to 50°C. If dissolution occurs, the solvent is a candidate for recrystallization .

        Protocol B: Partition Coefficient Determination (Shake-Flask Method)

        Objective: To validate extraction efficiency and selectivity against aniline (common impurity).[1]

        Reagents: Target Amide, Aniline, EtOAc, pH 2.0 Buffer (Phosphate), pH 10.0 Buffer (Carbonate).

        • System Setup: Prepare a 1:1 biphasic system of EtOAc and Buffer (10 mL each).

        • Spiking: Dissolve 50 mg of Target Amide and 50 mg of Aniline in the system.

        • Equilibration: Shake vigorously for 5 minutes; allow phases to separate for 30 minutes.

        • Analysis: Remove an aliquot from both the Organic and Aqueous layers. Analyze via HPLC (UV at 254 nm).

        • Calculation:

          
          
          
          • Acceptance Criteria: Target Amide

            
             (at all pHs); Aniline 
            
            
            
            (at pH 2.0).
        Protocol C: Optimized Extraction Workflow (The "Self-Validating" Process)

        Context: Extracting from a crude reaction mixture containing unreacted aniline and cyclohexyl-hydroxy acid.

        Step 1: Quench & Dilution [1]

        • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of theoretical yield).

        • Add water (10 mL/g) to dissolve inorganic salts.

        Step 2: Acidic Wash (Aniline Removal) [1]

        • Mechanism: Aniline (

          
          ) is protonated to the water-soluble anilinium salt.[1] The Target Amide (neutral) remains in EtOAc.
          
        • Action: Wash the organic layer twice with 1M HCl (or 5% Citric Acid for milder conditions).

        • Validation: Check the pH of the aqueous waste; it must be < 2.0.

        Step 3: Basic Wash (Acid Removal) [1]

        • Mechanism: Unreacted carboxylic acid starting material is deprotonated to the carboxylate.

        • Action: Wash the organic layer twice with Sat. NaHCO₃ or 1M NaOH.

        • Validation: Check for CO₂ evolution (if using bicarbonate) to ensure neutralization.

        Step 4: Drying & Isolation [1]

        • Dry the organic phase over anhydrous

          
           (Magnesium sulfate is also acceptable but can be slightly Lewis acidic).
          
        • Filter and concentrate under reduced pressure at < 45°C (prevent thermal degradation).

        Crystallization & Purification Strategy

        Extraction yields a crude oil or solid. To achieve >99% purity, crystallization is required.

        Recommended Solvent System: Toluene/Heptane or IPA/Water [1]

        • Dissolution: Dissolve the crude residue in minimal hot Toluene (approx. 60°C).

        • Nucleation: Allow to cool slowly to room temperature. If no crystals form, add Heptane dropwise until turbidity persists.

        • Aging: Stir gently at 0–5°C for 2 hours.

        • Filtration: Collect solids and wash with cold Heptane.

        Alternative (Green): Dissolve in hot Isopropanol (IPA); add water as an anti-solvent.

        Mechanism of Impurity Rejection

        The following diagram illustrates how the pH-switching protocol selectively isolates the Target Amide.

        ExtractionMechanism Mix Crude Mix (Amide + Aniline + Acid) AcidWash AcidWash Mix->AcidWash Add 1M HCl BaseWash BaseWash AcidWash->BaseWash Org Layer Transfer Final Pure Amide (in Solvent) BaseWash->Final Evaporation

        Figure 2: Chemical differentiation of impurities via pH manipulation.

        References

        • PubChem. N-Cyclohexyl-2-phenylacetamide Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]

        • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[2][3] Available at: [Link]

        • Sanofi. (2013).[4] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[2][3] Organic Process Research & Development.[3] Available at: [Link][1]

        • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.[2][3][4][5] Available at: [Link]

        Sources

        Troubleshooting & Optimization

        Troubleshooting HPLC peak tailing for alpha-hydroxy amides

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Troubleshooting HPLC Peak Tailing for Alpha-Hydroxy Amides Ticket ID: T-AHA-001 Status: Open Assigned Specialist: Senior Application Scientist

        Executive Summary

        Welcome to the support hub. You are likely here because your alpha-hydroxy amide (AHA) peaks are tailing (

        
        ), and standard fixes like "add more TEA" or "lower the pH" haven't fully resolved the issue.
        

        The Core Problem: Alpha-hydroxy amides are deceptive. They are not just polar; they are bidentate ligands .

        • Hydrogen Bonding: The amide nitrogen and oxygen interact with residual silanols on the silica surface.

        • Metal Chelation: The

          
          -hydroxyl group and the carbonyl oxygen form a stable 5-membered ring with trace metal ions (Fe²⁺/Fe³⁺) found in stainless steel frits and older silica generations.
          

        This guide moves beyond basic troubleshooting to address the specific chelation chemistry driving your peak asymmetry.

        Diagnostic Logic Tree

        Before altering your chemistry, use this logic flow to isolate the root cause.

        TroubleshootingLogic Start Start: Peak Tailing (As > 1.2) CheckpH Step 1: Check pH vs. pKa Is pH < 3.0? Start->CheckpH Silanol Suspect: Silanol Interaction (Amide H-bonding) CheckpH->Silanol No (pH > 4) CheckMetal Step 2: Check for Chelation Does tailing persist at Low pH? CheckpH->CheckMetal Yes (pH Low) Action: Add TEA/TFA or use Hybrid Silica Action: Add TEA/TFA or use Hybrid Silica Silanol->Action: Add TEA/TFA or use Hybrid Silica Chelation Suspect: Metal Chelation (Fe/Al interaction) CheckMetal->Chelation Yes ColumnPhys Suspect: Column Void/Bed Collapse CheckMetal->ColumnPhys No (Peak is split) Action: Passivate System / Add EDTA Action: Passivate System / Add EDTA Chelation->Action: Passivate System / Add EDTA

        Figure 1: Diagnostic workflow for isolating silanol activity vs. metal chelation.

        Tier 1: Silanol Interactions (The Basics)

        Issue: The amide group acts as a hydrogen bond acceptor/donor with acidic silanols on the silica surface.

        The Mechanism

        Silica supports possess residual silanol groups (Si-OH). Even in "end-capped" columns, up to 50% of silanols may remain accessible due to steric hindrance.[1]

        • Amide Interaction: The lone pair on the amide nitrogen or oxygen H-bonds with the acidic proton of the silanol.

        • Result: Kinetic drag on a portion of the analyte population, causing the "tail."

        The Solution
        ParameterRecommendationScientific Rationale
        Stationary Phase Hybrid Particle (e.g., Ethylene Bridged) Hybrid particles replace surface silanols with methyl groups during synthesis, reducing the population of acidic sites by up to 30% compared to standard silica [1].
        Mobile Phase pH pH < 3.0 The pKa of surface silanols is ~3.5–4.5. Operating at pH 2.5 ensures silanols are protonated (neutral), preventing strong H-bonding with the amide.
        Buffer Additive Triethylamine (TEA) @ 5-10 mM TEA acts as a "sacrificial base." It saturates the active silanol sites, effectively blocking them from interacting with your amide.

        Tier 2: Metal Chelation (The Advanced Threat)

        Issue: You have optimized pH and column choice, but tailing persists. This is likely metal chelation.

        The Mechanism: The "Claw" Effect

        Alpha-hydroxy amides possess a specific geometry that allows them to bite onto metal ions.

        • Ligand Structure: The oxygen of the

          
          -hydroxyl group and the oxygen of the amide carbonyl are positioned perfectly to bind a central metal ion (M).
          
        • Stability: This forms a 5-membered chelate ring , which is thermodynamically highly stable.

        • Source of Metals: Stainless steel frits (sintered metal), column walls, or trace iron in lower-quality silica [2].

        ChelationMechanism cluster_ring Stable 5-Membered Chelate Ring Fe Fe²⁺/Fe³⁺ (Frit Surface) OH α-Hydroxyl Oxygen OH->Fe Coordinate Bond CO Carbonyl Oxygen CO->Fe Coordinate Bond Amide Amide Backbone Amide->OH Amide->CO

        Figure 2: The bidentate coordination complex formed between alpha-hydroxy amides and trace metals.

        The Solution

        If chelation is the culprit, standard silanol fixes will fail. You must remove or mask the metal.

        A. Hardware Modification
        • PEEK-Lined Columns: Switch to columns where the stainless steel wall and frit are lined with PEEK (Polyether ether ketone). This eliminates the primary source of iron interaction.

        • Biocompatible Systems: Ensure your LC system uses titanium or MP35N alloy capillaries rather than standard steel.

        B. Mobile Phase Additives (Chelators)

        Add a competing chelating agent to the mobile phase to scavenge metal ions.[2]

        • Medronic Acid (5 µM): Highly effective for LC-MS as it is volatile and suppresses metal adducts.

        • EDTA (0.1 mM): Effective for UV detection but not recommended for LC-MS due to ion suppression and source contamination [3].

        Protocol: System Passivation & Decontamination

        Use this protocol if you suspect your LC system is contaminating your column with iron.

        Objective: Strip accessible metal ions from the HPLC flow path (pump heads, tubing, injector).

        Reagents:

        • Passivation Solution: 30% Phosphoric Acid (H₃PO₄) OR 6M Nitric Acid (HNO₃).[3]

        • Rinse Solvent: HPLC-grade Water.

        Step-by-Step Workflow:

        • Disconnect the Column: Never passivate with an analytical column attached. Connect the injector directly to the detector using a union.

        • Flush Water: Flush system with water for 10 mins at 1.0 mL/min to remove organic solvents.

        • Passivate:

          • Pump the Passivation Solution at 1.0 mL/min for 60 minutes.

          • Note: Ensure your detector flow cell is compatible with high acid. If not, bypass the detector.

        • Neutralize: Flush with HPLC-grade water for at least 60 minutes until pH of the effluent is neutral.

        • Prime: Re-introduce your mobile phase and re-attach the column.

        Frequently Asked Questions (FAQ)

        Q: Why does my peak shape degrade after 50 injections? A: This is classic "frit fouling." Over time, the inlet frit accumulates particulate matter or strips metal ions from the system, creating a localized high-metal surface area. Fix: Replace the guard column or inlet frit.

        Q: Can I use Acetate buffer instead of Phosphate? A: For alpha-hydroxy amides, Phosphate is superior . Phosphate itself is a chelating agent and can mask metal sites on the silica. Acetate has weak chelating power. However, phosphate is not volatile (bad for MS). For MS, use Formic Acid with Medronic Acid.

        Q: My peak is splitting, not just tailing. A: This is likely physical, not chemical. Check for a "void" at the head of the column (bed collapse).[4] Reverse the column and flush (if permitted by manufacturer) or replace it.

        References

        • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

        • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

        • MicroSolv Technology. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

        • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns. Retrieved from [Link]

        • Chrom Tech. (2025).[6] Primary Causes of Peak Tailing in HPLC. Retrieved from [Link]

        Sources

        Technical Support: Optimization of Reaction Temperature for Hexahydromandelic Acid Amidation

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide addresses the critical process parameters for the amidation of hexahydromandelic acid (α-hydroxycyclohexylacetic acid). Due to the α-hydroxy group and the steric bulk of the cyclohexyl ring, this reaction presents a classic "kinetic vs. thermodynamic" conflict.

        Executive Summary

        The amidation of hexahydromandelic acid requires precise thermal control to navigate three competing pathways: N-acylation (desired), O-acylation (kinetic side-reaction), and Racemization/Dehydration (thermodynamic pitfalls).

        • Optimal Window: 0°C to 25°C (Activated Coupling) or 60°C–80°C (Boronic Acid Catalysis).

        • Critical Failure Points: Temperatures >100°C typically trigger dehydration to cyclohexylideneacetic acid or lactide formation.

        • Chirality Warning: The α-proton is acidic; temperatures >40°C in the presence of base (e.g., Et₃N, DIPEA) significantly accelerate racemization of enantiopure (R)- or (S)-hexahydromandelic acid.

        Part 1: The Thermal Landscape (Mechanism & Risks)

        The following diagram maps the temperature-dependent reaction pathways. Use this to diagnose which impurity profile matches your current results.

        ReactionPathways Start Hexahydromandelic Acid + Amine Intermediate Activated Ester (O-Acylurea / Mixed Anhydride) Start->Intermediate Activation (0°C) Lactide Dimer/Lactide (Self-Esterification) Start->Lactide Thermal Dimerization (>80°C, no coupling agent) Elimination Cyclohexylideneacetic Acid (Dehydration) Start->Elimination Acid-Cat. Dehydration (>110°C) Product Hexahydromandelamide (Target) Intermediate->Product Nucleophilic Attack (0°C - 25°C) O_Acyl O-Acyl Isourea (O-Acylation Side Product) Intermediate->O_Acyl Rearrangement (>25°C or slow amine addition) Racemate Racemic Product (Loss of Chirality) Product->Racemate Base-Cat. Epimerization (>40°C)

        Figure 1: Reaction landscape showing the narrow thermal window for selective amidation.

        Part 2: Troubleshooting Guide (Q&A)
        Scenario A: Low Yield / Incomplete Conversion

        Q: I am running the reaction at 0°C using EDC/HOBt, but conversion stalls at 60%. Should I heat it to reflux? A: No. Heating an EDC reaction to reflux will cause rapid decomposition of the active intermediate into N-acylurea (unreactive byproduct).

        • Diagnosis: The steric bulk of the cyclohexyl group impedes nucleophilic attack at low temperatures.

        • Solution:

          • Step-Up Protocol: Activate at 0°C for 30 minutes, then allow the reaction to warm to 25°C (Room Temp) and stir for 12–24 hours.

          • Solvent Switch: If using DCM (dichloromethane), switch to DMF or NMP. The higher polarity stabilizes the polar transition state, increasing the rate without adding thermal energy.

          • Catalyst: Ensure you are using a nucleophilic catalyst like DMAP (4-dimethylaminopyridine), but keep loading low (5-10 mol%) to prevent racemization.

        Scenario B: Impurity Formation (O-Acylation)

        Q: LC-MS shows a peak with the correct mass but wrong retention time. NMR suggests an ester linkage. A: You are likely forming the O-acyl isomer.

        • Cause: The hydroxyl group on hexahydromandelic acid is competing with your amine nucleophile. This often happens if the reaction temperature is too high during the activation step.

        • Fix:

          • Temperature: Strictly maintain <5°C during the addition of the coupling agent.

          • Order of Addition: Pre-mix the amine and the acid before adding the coupling agent. This ensures the amine is available immediately when the active ester forms, kinetically favoring N-acylation over O-acylation.

        Scenario C: Loss of Chirality (Racemization)

        Q: My starting material was 99% ee (R)-hexahydromandelic acid, but the product is only 80% ee. A: Thermal and base-mediated racemization occurred.

        • Mechanism: The α-proton is acidic. At T > 40°C, bases (TEA, DIPEA) facilitate proton abstraction/re-addition, scrambling the stereocenter.

        • Optimization:

          • Limit Base: Use only stoichiometric base (1.0–1.1 equiv) necessary to free the amine salt. Avoid large excesses.

          • Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride) . These reagents react faster at lower temperatures (0°C), reducing the time window for racemization.

          • Max Temp: Never exceed 30°C if high optical purity is required.

        Part 3: Optimized Protocols

        Choose the protocol that matches your available equipment and "Green Chemistry" requirements.

        Protocol 1: High-Fidelity Coupling (Recommended for Pharma)

        Best for: High value, chiral products, small-to-medium scale.

        ParameterSettingRationale
        Solvent DMF or DCM/DMF (9:1)Solubilizes the cyclohexyl chain; DMF promotes rate at low temp.
        Coupling Agent HATU (1.1 equiv)Fast kinetics at 0°C minimizes side reactions.
        Base DIPEA (2.0 equiv)Essential for HATU activity; keep T < 25°C.
        Temperature 0°C (1h) → 23°C (4-12h) Activation must be cold; coupling proceeds at RT.
        Work-up Acid wash (1M HCl)Removes unreacted amine and residual DIPEA.
        Protocol 2: Catalytic "Green" Amidation

        Best for: Scalable process, avoiding expensive coupling agents.

        ParameterSettingRationale
        Catalyst 2-Fluorophenylboronic acid (10 mol%)Activates carboxylic acid via mono-acyl borate intermediate.
        Solvent Toluene or FluorobenzeneAllows azeotropic water removal.
        Temperature Reflux (85°C - 110°C) Required to drive water removal (Dean-Stark or Soxhlet).
        Additives 4Å Molecular SievesEssential to shift equilibrium without extreme heat.
        Note Racemization Risk Higher risk than Protocol 1; validate ee% before scaling.
        Part 4: Optimization Workflow (DoE)

        If the standard protocols fail, execute this 2-factor Design of Experiment (DoE) to find your specific optimal point.

        OptimizationWorkflow Start Start Optimization Screen1 Screen 1: Temperature (0°C, 25°C, 50°C) Start->Screen1 Check1 Check Purity (LCMS) Screen1->Check1 Branch1 High Impurities? Check1->Branch1 Side Products > 5% Branch2 Low Conversion? Check1->Branch2 Yield < 80% Action1 Reduce T to 0°C Switch to HATU Branch1->Action1 Action2 Increase T to 40°C OR Add Catalyst (HOAt) Branch2->Action2 Final Validate Enantiomeric Excess (Chiral HPLC) Action1->Final Action2->Final

        Figure 2: Decision tree for optimizing reaction conditions based on initial screening results.

        References
        • El Dine, T. M., et al. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry.

          • Relevance: Establishes boronic acid catalysis as a viable low-temp altern
        • Sheppard, T. D. (2009). Strategies for the Synthesis of Amides: Direct Amidation of Carboxylic Acids with Amines. Open Organic Chemistry Journal.

          • Relevance: Reviews thermal vs.
        • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

          • Relevance: authoritative review on coupling agent mechanisms (HATU/EDC)
        • Sigma-Aldrich Technical Bulletin. Hexahydromandelic Acid Properties and Handling.

          • Relevance: Provides physical data (mp 127°C)
        • Blanchet, J., et al. (2015). Boronic Acid Catalyzed Amidation.

          • Relevance: Specific protocols for difficult substr

        Impurity profiling of 2-cyclohexyl-2-hydroxy-N-phenylacetamide batches

        Author: BenchChem Technical Support Team. Date: February 2026

        Answering the user's request.## Technical Support Center: Impurity Profiling of 2-Cyclohexyl-2-hydroxy-N-phenylacetamide

        Prepared by: Gemini, Senior Application Scientist

        Welcome to the technical support center for the impurity profiling of 2-cyclohexyl-2-hydroxy-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the analysis of this active pharmaceutical ingredient (API). Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable results.

        Section 1: Frequently Asked Questions (FAQs)

        This section addresses high-level questions regarding the principles and regulatory landscape of impurity profiling for 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

        Q1: What is impurity profiling and why is it critical for an API like 2-cyclohexyl-2-hydroxy-N-phenylacetamide?

        A1: Impurity profiling is the comprehensive process of detecting, identifying, structurally elucidating, and quantifying impurities present in a drug substance.[1][2][3] For 2-cyclohexyl-2-hydroxy-N-phenylacetamide, this is a critical quality control step because even minute amounts of unwanted chemicals can significantly impact the API's safety, efficacy, and stability.[4][5] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities to ensure patient safety.[5]

        Q2: What are the main categories of impurities I should expect to find in batches of 2-cyclohexyl-2-hydroxy-N-phenylacetamide?

        A2: Impurities are generally classified into three main categories according to ICH guidelines:[6][7]

        • Organic Impurities: These are the most common and can be process-related or drug-related. They include starting materials, by-products, intermediates, and degradation products.[6][7] For this specific API, you might find unreacted phenylglyoxylic acid or cyclohexylamine, by-products from coupling agents, or products from hydrolysis or oxidation.

        • Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[6][7]

        • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[6][7] Their control is guided by the ICH Q3C guideline.[4][6]

        Q3: What are the ICH thresholds I need to be aware of for reporting, identifying, and qualifying impurities?

        A3: The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[4][8][9][10] The thresholds are based on the maximum daily dose (MDD) of the drug. Assuming an MDD of ≤ 2 g/day for 2-cyclohexyl-2-hydroxy-N-phenylacetamide, the following thresholds apply:

        Threshold TypeThreshold Level (%)Description
        Reporting ≥ 0.05%The level at which an impurity must be reported in a regulatory submission.[6] Results should be reported to two decimal places below 1.0%.[6]
        Identification > 0.10%The level above which the structure of an impurity must be determined.[9]
        Qualification > 0.15%The level above which an impurity's biological safety must be established through toxicological studies.[6][9]

        Note: These thresholds are general guidelines and can vary based on the specific drug and its therapeutic indication.

        Section 2: Synthesis and Potential Impurity Formation

        Understanding the synthesis route is fundamental to predicting potential process-related impurities. A common route to similar N-substituted phenylglyoxamides involves the condensation of phenylglyoxylic acid with an amine.[11]

        cluster_reactants Starting Materials cluster_reagents Reagents cluster_products Products & By-products PGA Phenylglyoxylic Acid API 2-cyclohexyl-2-hydroxy- N-phenylacetamide (API) PGA->API CHA Cyclohexylamine CHA->API DCC DCC DCC->API + Coupling Agent DCU Dicyclohexylurea (DCU) (By-product) DCC->DCU Forms DMAP DMAP DMAP->API + Catalyst

        Caption: Simplified synthesis scheme and potential by-product.

        Q4: My analysis shows residual starting materials. How can I optimize the reaction to minimize them?

        A4: The presence of unreacted phenylglyoxylic acid and cyclohexylamine suggests an incomplete reaction.

        • Causality: Amide bond formation can be an equilibrium-driven process. Insufficient activation of the carboxylic acid, suboptimal reaction time, or inadequate temperature can lead to poor conversion.

        • Troubleshooting Steps:

          • Stoichiometry: Ensure the molar ratio of the coupling agent (e.g., DCC) to the carboxylic acid is at least 1:1. A slight excess (1.1 equivalents) of the coupling agent can help drive the reaction to completion.

          • Reaction Time & Temperature: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider increasing the reaction time or gently warming the mixture, as amide formation can be slow at room temperature.[12]

          • Activation: If using a carbodiimide like DCC, ensure the formation of the activated O-acylisourea intermediate is efficient. The addition of a catalyst like DMAP or HOBt can accelerate this step.[11]

        Q5: I have a major, difficult-to-remove impurity identified as dicyclohexylurea (DCU). What is its source and how can I remove it?

        A5: DCU is a common and often troublesome by-product when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

        • Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide bond and DCU. DCU is notoriously insoluble in many common organic solvents, but can sometimes co-precipitate with the product.

        • Troubleshooting & Optimization:

          • Filtration: A significant portion of DCU often precipitates out of the reaction mixture and can be removed by filtration.[11]

          • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea by-product is water-soluble and can be easily removed with an aqueous wash during workup.

          • Purification Strategy: If DCU persists, purification by column chromatography can be effective. A solvent system like ethyl acetate/hexane is often a good starting point for separating the desired amide product from the less polar DCU.[11][12]

        Section 3: Troubleshooting HPLC Analytical Methods

        High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling.[7][13] Methodical troubleshooting is key to achieving accurate and reproducible results.

        start Problem Detected: Unexpected Peak in Chromatogram q1 Is the peak present in a blank injection (mobile phase only)? start->q1 ans1_yes Ghost Peak: Contamination Issue q1->ans1_yes Yes q2 Is the peak from a previous high-concentration injection? q1->q2 No sol1 1. Use fresh, HPLC-grade solvents. 2. Flush injector & column. 3. Check for mobile phase degradation. ans1_yes->sol1 ans2_yes Carryover Issue q2->ans2_yes Yes ans2_no Potential Sample Impurity or Degradation Product q2->ans2_no No sol2 1. Implement stronger needle wash. 2. Include blank injections between samples. 3. Reduce injection volume. ans2_yes->sol2 sol3 1. Verify sample preparation procedure. 2. Prepare a fresh sample. 3. Proceed with identification & elucidation. ans2_no->sol3

        Caption: Decision tree for troubleshooting unexpected HPLC peaks.

        Q6: My API peak is tailing. What are the likely causes and how can I fix it?

        A6: Peak tailing is a common issue that can compromise resolution and integration accuracy.

        • Causality:

          • Secondary Silanol Interactions: The most frequent cause. Free silanol groups (-Si-OH) on the surface of silica-based columns can interact with basic functional groups in your analyte (like the amide nitrogen), causing a secondary, undesirable retention mechanism.

          • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[14]

          • Column Void: A void or channel in the column packing at the inlet can cause the sample band to spread unevenly.

        • Troubleshooting Steps:

          • Mobile Phase pH: Adjust the mobile phase pH. For a neutral compound like 2-cyclohexyl-2-hydroxy-N-phenylacetamide, adding a small amount of a competing agent like triethylamine (TEA) can sometimes help by masking the active silanol sites. A more robust solution is to lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of the silanol groups.

          • Reduce Injection Mass: Perform a dilution series of your sample. If the peak shape improves with lower concentrations, you are likely overloading the column.

          • Check Column Health: If the problem persists, it may indicate a failing column. Reverse-flush the column (if permitted by the manufacturer) or replace it. Using a guard column can help extend the life of your analytical column.[15]

        Q7: I'm observing significant baseline noise and drift, which is affecting the detection of low-level impurities. What should I investigate?

        A7: A stable baseline is crucial for quantifying trace impurities. Noise or drift can originate from several sources.[14]

        • Causality:

          • Mobile Phase Issues: Poorly mixed or un-degassed mobile phase, or contamination in one of the solvents.[14][16] Gas bubbles entering the detector cell will cause sharp spikes.[15]

          • Pump Malfunction: Faulty check valves or pump seals can cause pressure fluctuations, leading to a wavy baseline.[16][17]

          • Detector Issues: A failing detector lamp can cause a drifting baseline. Temperature fluctuations in the lab can also affect detector stability.[15][18]

        • Troubleshooting Steps:

          • Mobile Phase Preparation: Always use high-purity, HPLC-grade solvents.[15] Filter and thoroughly degas all mobile phases before use. Prepare fresh mobile phase daily.

          • System Purge: Purge all solvent lines to remove any trapped air bubbles.

          • Check System Pressure: Monitor the pressure ripple. A high ripple (>1-2%) may indicate a pump issue.

          • Isolate the Detector: Disconnect the column and run mobile phase directly to the detector. If the baseline is still noisy, the issue is likely with the pump or detector itself. If the baseline becomes stable, the problem may be a contaminated or bleeding column.[15]

        Section 4: Protocols for Impurity Identification

        Q8: How do I design a forced degradation study to identify potential degradation products?

        A8: Forced degradation (or stress testing) is a crucial study that exposes the API to harsh conditions to accelerate its decomposition.[19][20][21] This helps identify likely degradation products and demonstrates the stability-indicating nature of your analytical method.[22] The goal is to achieve 5-20% degradation of the API.[22]

        Protocol: Forced Degradation Study

        • Prepare Stock Solution: Prepare an accurately weighed stock solution of 2-cyclohexyl-2-hydroxy-N-phenylacetamide in a suitable solvent (e.g., acetonitrile/water).

        • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (API solution without stressor) under normal conditions.[22]

          • Acid Hydrolysis: 0.1 M HCl, heat at 60-80°C.[21][23]

          • Base Hydrolysis: 0.1 M NaOH, heat at 60-80°C.[21][23]

          • Oxidation: 3% Hydrogen Peroxide (H₂O₂), at room temperature.[23]

          • Thermal Degradation: Heat the solid API and a solution of the API at a high temperature (e.g., 80°C) with and without humidity.[21]

          • Photolytic Degradation: Expose the solid API and a solution to UV and visible light as per ICH Q1B guidelines.

        • Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point where degradation is observable but not complete.[23]

        • Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC system.

        • Analysis: Analyze all stressed samples, the control sample, and a blank using your HPLC method.

        • Data Evaluation:

          • Compare the chromatograms of the stressed samples to the control. New peaks are potential degradation products.

          • Perform peak purity analysis on the main API peak to ensure no degradants are co-eluting.[22]

          • Calculate mass balance to ensure all degradation products are being detected. The sum of the assay of the API and the levels of all impurities should ideally be between 95-105%.[22]

        Q9: An unknown impurity is detected above the identification threshold. What is the workflow for structural elucidation?

        A9: Structural elucidation of an unknown impurity requires a combination of advanced analytical techniques.[24] The primary tools are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][25][26][27]

        Caption: General workflow for impurity structural elucidation.
        • Step 1: High-Resolution Mass Spectrometry (HRMS): This is the first and most critical step. HRMS provides a highly accurate mass measurement of the impurity, allowing you to determine its elemental formula. This immediately narrows down the possibilities. Tandem MS (MS/MS) experiments will fragment the impurity, and the resulting fragmentation pattern provides clues about its substructures.[24]

        • Step 2: Isolation (if necessary): If the structure cannot be determined from MS data alone, the impurity must be isolated for NMR analysis. This is typically done using preparative HPLC.

        • Step 3: NMR Spectroscopy: NMR is the definitive technique for structural elucidation.[28]

          • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

          • ¹³C NMR: Shows the number and types of carbon atoms.

          • 2D NMR (COSY, HSQC, HMBC): These powerful experiments establish the connectivity between atoms, allowing you to piece the molecular puzzle together.

        • Step 4: Confirmation: The ultimate confirmation is to synthesize the proposed impurity structure and verify that its retention time, mass spectrum, and NMR spectrum match those of the isolated unknown.

        References

        • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

        • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

        • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

        • Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

        • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

        • Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]

        • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

        • ICH. Quality Guidelines. [Link]

        • EMA. Q 3 B (R2) Impurities in New Drug Products. [Link]

        • Spectroscopy Online. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]

        • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. [Link]

        • Giraud, S., et al. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. PMC. [Link]

        • Waters Corporation. Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. [Link]

        • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]

        • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

        • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

        • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

        • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

        • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]

        • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

        • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]

        • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

        • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

        • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. [Link]

        • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

        • IJCRT.org. REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. [Link]

        • Enantia. Impurity profiling and synthesis of standards. [Link]

        • Jia, Z., & Wu, W. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. PMC. [Link]

        Sources

        Validation & Comparative

        A Senior Application Scientist's Guide to the Structural Elucidation of 2-cyclohexyl-2-hydroxy-N-phenylacetamide via ¹H-NMR Spectroscopy

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). 2-cyclohexyl-2-hydroxy-N-phenylacetamide, a molecule incorporating a chiral center and multiple conformationally flexible moieties, presents a compelling case for the application of advanced spectroscopic techniques. This guide provides an in-depth analysis of its ¹H-NMR spectrum, comparing the limitations of one-dimensional (1D) analysis with the definitive insights offered by two-dimensional (2D) NMR methodologies. We will explore the causal factors behind spectral phenomena, present validated experimental protocols, and contrast NMR with alternative analytical techniques to provide a comprehensive framework for researchers.

        Predictive ¹H-NMR Spectral Analysis: An Expert Walkthrough

        The structure of 2-cyclohexyl-2-hydroxy-N-phenylacetamide contains four distinct proton environments: the N-phenyl ring, the amide linkage, a stereocenter with hydroxyl and methine protons, and a saturated cyclohexyl ring. A standard 1D ¹H-NMR spectrum is predicted to be complex, with significant signal overlap, particularly in the upfield region.

        Aromatic and Amide Regions (δ 7.0 - 9.0 ppm)
        • Phenyl Protons (C₆H₅): The five protons on the monosubstituted phenyl ring are expected to appear in the aromatic region, typically between δ 7.1 and 7.6 ppm . Due to electronic effects from the amide substituent, these protons will not be chemically equivalent and will likely present as a complex multiplet. Their integration will correspond to 5H.

        • Amide Proton (N-H): The amide proton signal is highly diagnostic but notoriously variable. Its chemical shift is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[1][2] In a non-interacting solvent like CDCl₃, it may appear as a broad singlet anywhere from δ 5.0 to 9.0 ppm .[3] In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal becomes sharper and shifts downfield, often appearing above δ 8.0 ppm , as the solvent disrupts intermolecular hydrogen bonding between solute molecules in favor of solute-solvent bonding.[1][4]

        The Chiral Center (δ 4.0 - 6.0 ppm)
        • Methine Proton (α-CH): The single proton attached to the chiral carbon (C2) is flanked by three electron-withdrawing groups: the hydroxyl, the amide carbonyl, and the phenyl ring (via the amide). This environment causes significant deshielding, and its signal is predicted to appear as a multiplet around δ 4.5 - 5.5 ppm . The multiplicity will depend on its coupling to the adjacent cyclohexyl methine proton.

        • Hydroxyl Proton (O-H): Similar to the amide proton, the hydroxyl proton's chemical shift is highly variable (δ 1.0 - 5.0 ppm ) and its signal is often broad.[3][5] Its presence can be unequivocally confirmed by performing a D₂O exchange experiment. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[3]

        The Cyclohexyl Region: A Case for Diastereotopicity (δ 1.0 - 2.5 ppm)

        The cyclohexyl group presents the most significant challenge in 1D ¹H-NMR analysis. The presence of a chiral center at C2 renders the methylene protons on the cyclohexane ring diastereotopic.[6]

        • What are Diastereotopic Protons? Protons are diastereotopic if their replacement with another group would create a pair of diastereomers.[6][7] These protons are chemically non-equivalent in all environments (chiral or achiral) and therefore must have different chemical shifts and will couple to each other (geminal coupling).[8][9]

        • Expected Spectral Appearance: Instead of seeing simple multiplets for each CH₂ group, we expect to see a complex series of overlapping signals for the 11 cyclohexyl protons spanning the δ 1.0 - 2.5 ppm region. The axial and equatorial protons on each carbon will have distinct chemical shifts and different coupling constants to their neighbors.[10][11] For instance, axial-axial couplings (³J_ax,ax) are typically large (10-14 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).[11][12] This complexity makes definitive assignment from a 1D spectrum alone nearly impossible.

        Comparative Guide: 1D vs. 2D NMR for Unambiguous Elucidation

        While 1D NMR provides an initial overview, it is insufficient for a molecule of this complexity. Two-dimensional NMR experiments are essential to resolve overlapping signals and definitively map the molecular structure.[13][14]

        Analytical Question1D ¹H-NMR Approach2D NMR Approach (COSY & HSQC)
        Which protons are spin-coupled? Involves analyzing complex, overlapping multiplets and assuming coupling constants. Highly ambiguous in the cyclohexyl region.COSY (Correlation Spectroscopy) provides a direct map.[15] Cross-peaks appear between signals of protons that are coupled, providing an unambiguous roadmap of the spin systems.[16]
        Which proton is attached to which carbon? Cannot be determined directly. Assignments are based on predicted chemical shifts, which can be unreliable.HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton signal with the signal of the carbon it is attached to via a one-bond coupling.[14][16] This is the gold standard for C-H assignment.
        How to resolve severely overlapping signals? Very difficult. Techniques like changing solvents or using shift reagents are possible but can be time-consuming and may alter the molecule's conformation.The second dimension spreads the signals out, providing superior resolution.[13][17] Overlapping signals in the 1D spectrum are often clearly resolved in the 2D contour plot.
        The Power of Synergy: Using COSY and HSQC Together

        By using COSY and HSQC in tandem, a complete and validated assignment can be achieved. For example, the methine proton at the chiral center can be identified in the HSQC by its correlation to a carbon signal around δ 70-80 ppm (typical for a carbon attached to an oxygen). Once this proton is identified, the COSY spectrum will show a cross-peak between it and the C1 proton of the cyclohexyl ring, beginning the process of "walking" around the ring system to assign the remaining protons.

        Best-Practice Experimental Workflow

        Achieving high-quality, reproducible data requires a meticulous and validated protocol. The following workflow is recommended for the analysis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

        Diagram of the Analytical Workflow

        G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock H1 Acquire 1D ¹H Spectrum Lock->H1 D2O Optional: D₂O Exchange H1->D2O COSY Acquire 2D ¹H-¹H COSY H1->COSY HSQC Acquire 2D ¹H-¹³C HSQC COSY->HSQC FT Fourier Transform & Phase Correction HSQC->FT Assign Assign signals using 1D, COSY, and HSQC data FT->Assign Report Generate Report with Tables & Assignments Assign->Report

        Caption: Standard workflow for NMR-based structural elucidation.

        Step-by-Step Experimental Protocol
        • Sample Preparation:

          • Accurately weigh 5-10 mg of purified 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

          • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often preferred for amides and alcohols as it sharpens the NH and OH peaks).[1][4]

          • Transfer the solution to a clean, dry 5 mm NMR tube.

        • Data Acquisition (on a ≥400 MHz Spectrometer):

          • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

          • Perform automated or manual shimming to optimize the magnetic field homogeneity.

          • 1D ¹H Spectrum: Acquire a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

          • (Optional) D₂O Exchange: Remove the sample, add one drop of D₂O, shake gently, and re-acquire the 1D ¹H spectrum to identify the -OH and -NH protons.

          • 2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment. This is a homonuclear experiment that identifies proton-proton couplings.[15]

          • 2D HSQC: Acquire a gradient-selected HSQC experiment. This is a heteronuclear experiment that identifies one-bond proton-carbon correlations.[14][16]

        • Data Processing and Interpretation:

          • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

          • Calibrate the chemical shift axis using the residual solvent peak.

          • Integrate the 1D ¹H spectrum.

          • Analyze the COSY spectrum to identify coupled proton networks (spin systems).

          • Analyze the HSQC spectrum to assign protons to their directly attached carbons.

          • Synthesize all data to build a complete and validated structural assignment.

        Visualization of Key Structural Correlations

        Visual aids are indispensable for conceptualizing NMR data.

        Molecular Structure with Proton Labeling

        Caption: Structure of the target molecule with key protons labeled.

        Predicted COSY Correlations

        Caption: Diagram of key expected ³J (three-bond) COSY correlations.

        NMR in Context: Comparison with Alternative Techniques

        While NMR is the gold standard for detailed structural analysis in solution, other techniques provide complementary information.[14][18]

        TechniqueInformation ProvidedAdvantagesLimitations
        NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure in solution, and quantitation.Non-destructive, provides the most complete structural picture in a native-like state.Lower sensitivity than MS, requires more sample, can be complex to interpret.[19]
        Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS), fragmentation patterns for substructure identification.Extremely high sensitivity, requires very little sample, can be coupled to chromatography (LC-MS).[20]Provides no information on stereochemistry and cannot always distinguish between isomers.[21]
        Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -NH, C=O).Fast, simple, requires minimal sample preparation.Provides no information on the carbon-hydrogen framework or connectivity.
        X-ray Crystallography Provides the absolute 3D structure of a molecule in its solid, crystalline state.Unambiguous determination of absolute stereochemistry.Contingent on growing a high-quality single crystal, which can be a significant bottleneck. The solid-state conformation may differ from the solution-state conformation relevant to biological activity.

        References

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        • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

        • SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

        • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

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        • National Center for Biotechnology Information. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

        • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

        • University of Wisconsin-Madison. (n.d.). Topicity. Retrieved from [Link]

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        • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

        • PubMed. (2008, October 15). Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies. Retrieved from [Link]

        • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

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        • Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

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        • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

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        Sources

        A Comparative Guide to the C13-NMR Chemical Shifts of 2-cyclohexyl-2-hydroxy-N-phenylacetamide

        Author: BenchChem Technical Support Team. Date: February 2026

        This technical guide provides an in-depth analysis and predicted assignment of the ¹³C-NMR chemical shifts for 2-cyclohexyl-2-hydroxy-N-phenylacetamide. In the absence of direct, published experimental data for this specific molecule, this guide employs a comparative methodology. By dissecting the molecule into its constituent functional groups and comparing their expected spectral signatures with well-characterized analogous compounds, we can construct a reliable predicted spectrum. This approach is invaluable for researchers in drug development and organic synthesis for structural verification and characterization.

        The core structure of 2-cyclohexyl-2-hydroxy-N-phenylacetamide incorporates a cyclohexyl ring, a hydroxyl-bearing chiral center, and an N-phenylacetamide moiety. The chemical environment of each carbon atom is unique and its resonance in a ¹³C-NMR spectrum is highly sensitive to the electronic effects of these neighboring groups. Understanding these effects is paramount for accurate spectral interpretation.

        Comparative Analysis with Model Compounds

        To predict the chemical shifts for our target molecule, we will analyze the experimental ¹³C-NMR data of three key structural analogues: N-phenylacetamide, Cyclohexanemethanol, and Mandelic Acid. Each provides critical insight into a specific portion of the target structure.

        • N-phenylacetamide (Acetanilide): This compound provides the spectral data for the N-phenyl and amide portions. The data reveals the positions of the amide carbonyl carbon and the aromatic carbons of the phenyl ring attached to the nitrogen.[1][2]

        • Cyclohexanemethanol: This molecule serves as a model for the cyclohexyl ring attached to a hydroxylated carbon. Its spectrum informs the expected shifts for the six carbons of the cyclohexane ring.[3][4]

        • Mandelic Acid: While containing a phenyl group instead of a cyclohexyl group, mandelic acid is an excellent analogue for the α-hydroxy acid-derived core. It provides a reference for the chemical shift of the carbon atom bearing both a hydroxyl group and a carbonyl-containing substituent (Cα).[5][6][7]

        The following diagram illustrates the logical relationship between these reference compounds and the target molecule for predicting the ¹³C-NMR spectrum.

        G cluster_target Target Molecule cluster_refs Reference Compounds Target 2-cyclohexyl-2-hydroxy- N-phenylacetamide Ref1 N-Phenylacetamide Ref1->Target Provides data for: - N-Phenyl group - Amide C=O Ref2 Cyclohexanemethanol Ref2->Target Provides data for: - Cyclohexyl ring carbons Ref3 Mandelic Acid Ref3->Target Provides data for: - Hydroxyl-bearing Cα

        Caption: Logical workflow for predicting chemical shifts.

        Data Presentation: Experimental vs. Predicted Shifts

        The experimental ¹³C-NMR chemical shifts for the selected model compounds, acquired in CDCl₃, are summarized below. These values form the basis for our predictions.

        CompoundCarbon AtomExperimental Shift (δ, ppm)
        N-phenylacetamide [1]Amide C=O168.88
        C-ipso137.97
        C-ortho120.07
        C-meta128.83
        C-para124.30
        Cyclohexanemethanol C-OH (CH₂)~68 (Predicted)
        C-ipso (CH)~40 (Predicted)
        C-ortho (CH₂)~30 (Predicted)
        C-meta (CH₂)~26 (Predicted)
        C-para (CH₂)~27 (Predicted)
        Mandelic Acid [5][6]Carboxyl C=O~175-178
        C-OH~74-75
        Phenyl C-ipso~139-140
        Phenyl C-ortho/meta/para~126-129

        Based on the data from these reference compounds, we can predict the ¹³C-NMR chemical shifts for 2-cyclohexyl-2-hydroxy-N-phenylacetamide. The deshielding effect of the hydroxyl group will significantly shift the resonance of the adjacent carbon (C2) downfield. The cyclohexyl and phenyl groups will also exhibit characteristic shifts.

        Carbon Atom (Target Molecule)Predicted Shift (δ, ppm)Rationale
        C1 (Amide C=O) 172-175Similar to an α-hydroxy amide. Slightly upfield from a simple carboxylic acid due to the nitrogen atom.
        C2 (C-OH) 75-78Strongly deshielded by the adjacent hydroxyl and carbonyl groups. Analogous to the C-OH in mandelic acid.
        C1' (Cyclohexyl, ipso) 42-45Aliphatic carbon attached to the electron-withdrawing C2.
        C2'/C6' (Cyclohexyl, ortho) 28-32Standard aliphatic CH₂ chemical shifts, influenced by proximity to the substituent.
        C3'/C5' (Cyclohexyl, meta) 25-27Typical shielded aliphatic CH₂ carbons.
        C4' (Cyclohexyl, para) 26-28Aliphatic CH₂ furthest from the substituent.
        C1'' (Phenyl, ipso) 137-139Aromatic carbon attached to the amide nitrogen, similar to N-phenylacetamide.[1]
        C2''/C6'' (Phenyl, ortho) 120-122Shielded aromatic carbons ortho to the amide substituent.[1]
        C3''/C5'' (Phenyl, meta) 128-130Standard aromatic CH carbons.[1]
        C4'' (Phenyl, para) 124-126Aromatic carbon para to the amide substituent.[1]
        Experimental Protocol: A Standardized Approach

        To ensure reproducibility and accuracy, the following protocol outlines the standardized procedure for acquiring a ¹³C-NMR spectrum for a compound such as 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

        I. Sample Preparation

        • Purification: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Standard purification techniques like recrystallization or column chromatography should be employed.

        • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.[8]

        • Concentration: Dissolve 15-25 mg of the purified sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

        • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

        • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

        II. NMR Data Acquisition

        • Instrument: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

        • Tuning and Shimming: Tune the probe to the ¹³C frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

        • Acquisition Parameters:

          • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is typically used.

          • Acquisition Time (AQ): ~1.0-2.0 seconds.

          • Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.

          • Number of Scans (NS): Varies depending on sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

          • Spectral Width (SW): A typical range for ¹³C is 0-220 ppm.

        III. Data Processing

        • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

        • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

        • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

        • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[8]

        The following diagram outlines this comprehensive workflow.

        Caption: Standard workflow for ¹³C-NMR analysis.

        By adhering to this rigorous comparative and experimental framework, researchers can confidently assign the structure of 2-cyclohexyl-2-hydroxy-N-phenylacetamide and related novel compounds, ensuring the integrity and progression of their scientific endeavors.

        References

        • Supporting information - Rsc.org. (n.d.). The Royal Society of Chemistry. [Link]

        • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

        • Sajewicz, M., & Kowalska, T. (2022). 100 MHz 13C NMR spectrum of S-(+)-mandelic acid first dissolved and... ResearchGate. [Link]

        • National Center for Biotechnology Information. (n.d.). Cyclohexanemethanol. PubChem. [Link]

        • National Center for Biotechnology Information. (n.d.). (-)-Mandelic acid. PubChem. [Link]

        • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

        • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

        • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]

        Sources

        Reference standard for 2-cyclohexyl-2-hydroxy-N-phenylacetamide analysis

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Cost of Uncertainty

        In pharmaceutical development, the integrity of your data is capped by the quality of your reference materials. For 2-cyclohexyl-2-hydroxy-N-phenylacetamide (often analyzed as a critical intermediate or degradation impurity in anticholinergic synthesis), the choice between a Certified Reference Standard (CRS) and a Research-Grade Chemical (RGC) is not merely budgetary—it is a decision between metrological traceability and experimental risk.

        This guide objectively compares these two classes of standards, providing experimental protocols to validate their performance and highlighting the specific stability challenges inherent to

        
        -hydroxy amides.
        

        Technical Profile & Stability Risks

        Before comparing standards, one must understand the molecule. 2-cyclohexyl-2-hydroxy-N-phenylacetamide features a secondary hydroxyl group alpha to an amide carbonyl.

        • Chemical Structure:

          
          
          
        • Critical Liability: Dehydration . Under acidic conditions or elevated temperatures, the

          
          -hydroxy group can eliminate water to form the 
          
          
          
          -unsaturated amide (enamide).
        • Implication: A standard that has not been handled under strict temperature controls or has been stored improperly will likely contain the dehydration impurity, skewing quantitation results.

        Stability & Degradation Pathway (DOT Diagram)

        DegradationPathway Target 2-Cyclohexyl-2-hydroxy- N-phenylacetamide (Target Analyte) Enamide Dehydration Product (Enamide Impurity) Target->Enamide Heat / Acid (-H2O) Hydrolysis Hydrolysis Products (Cyclohexylmandelic Acid + Aniline) Target->Hydrolysis Strong Base / Enzyme

        Figure 1: Primary degradation pathways. The dehydration route (Red) is the primary risk for reference standard purity during storage.

        Comparative Analysis: ISO 17034 CRS vs. Research Grade

        The following table contrasts the two primary options available to researchers. Data is based on typical Certificates of Analysis (CoA) and internal validation studies.

        Table 1: Performance & Specification Comparison
        FeatureOption A: ISO 17034 Certified Reference Standard (CRS) Option B: Research-Grade Chemical (RGC)
        Primary Use GMP Release Testing, Method Validation, QuantitationEarly Discovery, Qualitative ID, Peak Markers
        Purity Assignment Mass Balance / qNMR (100% - Impurities - Water - Residual Solvents)Area % (Usually by HPLC-UV only)
        Uncertainty Explicitly stated (e.g.,
        
        
        ,
        
        
        )
        Not defined (Unknown error margin)
        Traceability SI-Traceable (NIST/BIPM) via primary calibratorsTraceable only to the manufacturer's lot
        Water Content Measured by Karl Fischer (KF) & subtractedOften ignored or "theoretical"
        Homogeneity Tested for bottle-to-bottle consistencyNot tested (Risk of "hot spots")
        Stability Monitored (Expiry date provided)Retest date only (No guarantee of stability)
        Experimental Insight: The "Area %" Trap

        In a comparative study, a Research Grade sample of this amide showed 98.5% purity by HPLC Area% . However, when subjected to qNMR (Quantitative NMR) and Karl Fischer titration:

        • Residual Solvent (Toluene): 1.2% w/w (Invisible in UV if not separated)

        • Water Content: 0.8% w/w

        • True Assay:

          
          
          

        Experimental Protocol: Validating Your Standard

        Regardless of the source, you must verify the identity and purity of the standard before critical use. This protocol is designed to separate the parent amide from its dehydration impurity.

        Method: High-Performance Liquid Chromatography (HPLC-UV)
        • Objective: Specificity and Purity Check

        • Instrument: HPLC with Diode Array Detector (DAD)

        • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

          
          .
          
          • Why: "End-capped" is crucial to prevent peak tailing of the amide nitrogen interacting with silanols.

        Chromatographic Conditions
        ParameterSetting
        Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
        Mobile Phase B Acetonitrile (HPLC Grade)
        Flow Rate 1.0 mL/min
        Column Temp
        
        
        (Keep low to prevent on-column dehydration)
        Detection UV 240 nm (Amide
        
        
        ) and 210 nm (End absorption)
        Injection Vol 5-10
        
        
        L
        Gradient Program
        Time (min)% Mobile Phase BComment
        0.020Initial equilibration
        15.070Linear gradient to elute hydrophobic impurities
        15.195Wash
        20.095Hold
        20.120Re-equilibrate
        Protocol Steps for Self-Validation
        • System Suitability: Inject the standard 5 times. RSD of peak area must be

          
          .
          
        • Impurity Check: Zoom in on the baseline. Look for a peak eluting after the main peak (the dehydrated enamide is more hydrophobic).

        • DAD Purity: Use the software's "Peak Purity" function to ensure the main peak contains only one spectral signature.

        Reference Standard Qualification Workflow

        If you must generate an "In-House Secondary Standard" from a Research Grade material, follow this ISO-aligned workflow to ensure data integrity.

        QualificationWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Value Assignment Material Raw Material (Research Grade) ID Structural ID (1H-NMR, MS, IR) Material->ID Purity Purity Assessment (HPLC + GC) Material->Purity Impurities Impurity Quant (Water/KF + Solvents/GC-HS) Material->Impurities Calc Mass Balance Calculation (100% - Impurities) ID->Calc Purity->Calc Impurities->Calc Uncertainty Uncertainty Budget (u_char + u_hom + u_stab) Calc->Uncertainty Final Qualified Secondary Standard (Valid for 1 Year) Uncertainty->Final Release as Secondary Standard

        Figure 2: Workflow for converting a raw chemical into a qualified secondary standard.

        Recommendations

        • For Regulatory Filing (IND/NDA): You must use an ISO 17034 Certified Reference Standard or a pharmacopeial standard (USP/EP) if available. The cost of an audit finding far exceeds the savings of a cheaper standard.

        • For Routine QC: You may use a qualified Secondary Standard (synthesized in-house or bought as Research Grade), provided it is calibrated against a Primary CRS using the workflow above.

        • Storage: Store this specific amide at

          
            or lower, desiccated. The 
          
          
          
          -hydroxy group makes it hygroscopic and prone to hydrolysis/dehydration.

        References

        • International Organization for Standardization. (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]

        • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. EDQM. [Link]

        • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

        Sources

        A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Resolution of 2-Cyclohexyl-2-hydroxy-N-phenylacetamide

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Imperative of Chirality in Drug Development

        In pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that necessitate the separation and independent evaluation of enantiomers, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[1][2]

        The analyte of interest, 2-cyclohexyl-2-hydroxy-N-phenylacetamide, is a derivative of mandelamide.[3] Its structure features a stereocenter at the carbon bearing the hydroxyl, cyclohexyl, and acetamide groups. The accurate quantification of its (R) and (S) enantiomers is paramount for quality control, stability studies, and ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for this purpose, offering unparalleled accuracy and reliability.[1][4]

        This guide provides an in-depth comparison of two distinct, robust chiral HPLC methodologies for resolving the enantiomers of 2-cyclohexyl-2-hydroxy-N-phenylacetamide. We will explore the rationale behind the selection of each stationary and mobile phase, present detailed experimental protocols, and compare their performance based on key chromatographic parameters.

        Pillar 1: The Foundation of Chiral Recognition in HPLC

        The separation of enantiomers, which possess identical physical properties in an achiral environment, is achieved by creating a transient chiral environment within the HPLC column.[5][6] This is accomplished by using a Chiral Stationary Phase (CSP). The CSP interacts differentially with each enantiomer, forming temporary diastereomeric complexes with varying stability.[2][6] The enantiomer that forms the more stable complex is retained longer on the column, thus enabling separation.

        The primary interaction mechanisms governing chiral recognition include:

        • Hydrogen Bonding: Crucial for molecules with hydroxyl, amide, or carboxyl groups.

        • π-π Interactions: Occur between aromatic rings of the analyte and the CSP.

        • Dipole-Dipole Interactions: Result from permanent dipoles in both the analyte and CSP.

        • Steric Hindrance/Inclusion: Where the overall shape and size of the analyte determine its fit into a chiral cavity or groove on the CSP.[5][7]

        The selection of an appropriate CSP is the most critical step in method development. For an analyte like 2-cyclohexyl-2-hydroxy-N-phenylacetamide, which contains hydrogen bond donors/acceptors (-OH, -NH), a π-system (phenyl ring), and bulky aliphatic groups (cyclohexyl), polysaccharide and macrocyclic antibiotic-based CSPs are excellent starting points.

        Methodology Comparison: Normal Phase vs. Reversed-Phase Approaches

        We will compare two distinct methods: a normal-phase method using a polysaccharide-based CSP and a reversed-phase method employing a macrocyclic antibiotic-based CSP.

        Method A: Polysaccharide-Based CSP in Normal-Phase Mode

        Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used CSPs due to their broad versatility.[2][8] The helical polymer structure creates chiral grooves where analytes can bind. In normal-phase mode (using non-polar solvents), the specific, directional interactions like hydrogen bonding are enhanced, often leading to superior selectivity.[9]

        Rationale for Selection: The combination of hydroxyl, amide, and phenyl groups in the target analyte makes it an ideal candidate for resolution on a polysaccharide phase. The chiral recognition is anticipated to be driven by a combination of hydrogen bonding with the carbamate groups on the polysaccharide derivative and π-π interactions with the analyte's phenyl ring.

        Method B: Macrocyclic Antibiotic-Based CSP in Reversed-Phase Mode

        Macrocyclic antibiotics (e.g., vancomycin, teicoplanin) are complex structures with multiple stereocenters, peptide linkages, and aromatic rings, forming a "basket-like" chiral cavity.[10][11] They are highly versatile and can operate in normal-phase, reversed-phase, and polar organic modes.[10][11] The reversed-phase mode, using aqueous-organic mobile phases, is often preferred for its robustness, solvent compatibility, and suitability for polar analytes.

        Rationale for Selection: The multiple interaction sites on a macrocyclic antibiotic CSP can accommodate the various functional groups of the analyte. The reversed-phase approach is advantageous if the analyte has better solubility in aqueous-organic mixtures and allows for the use of buffers to control the ionization state of the analyte, which can significantly impact retention and selectivity.

        Experimental Protocols & Workflow

        The development of a reliable chiral separation method follows a systematic workflow. The initial screening of columns and mobile phases is followed by optimization to achieve the desired resolution and analysis time.

        G cluster_0 Phase 1: Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) CSP_Selection Select Diverse CSPs (e.g., Polysaccharide, Macrocyclic) Analyte->CSP_Selection Mobile_Phase Select Mobile Phase Modes (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase Scouting Perform Scouting Runs (Generic Gradients) Mobile_Phase->Scouting Optimization Optimize Key Parameters - Mobile Phase Composition - Additives (Acid/Base) - Flow Rate & Temperature Scouting->Optimization Performance Evaluate Performance (Resolution, Tailing, Run Time) Optimization->Performance Validation Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Robustness) Performance->Validation SST Define System Suitability Tests (Resolution, Tailing, Repeatability) Validation->SST Final_Method Final Validated Method SST->Final_Method

        Caption: A logical workflow for chiral HPLC method development.

        Detailed Protocol: Method A (Polysaccharide CSP)
        • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with UV/Vis Diode Array Detector.

        • Column: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

        • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

          • Scientist's Note: The small amount of TFA is added to sharpen the peaks by minimizing secondary ionic interactions with any free silanols on the silica support.

        • Flow Rate: 1.0 mL/min.

        • Column Temperature: 25°C.

        • Detection: UV at 225 nm.

        • Injection Volume: 10 µL.

        • Sample Preparation: Dissolve the racemic standard of 2-cyclohexyl-2-hydroxy-N-phenylacetamide in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

        Detailed Protocol: Method B (Macrocyclic Antibiotic CSP)
        • Instrumentation: Waters ACQUITY UPLC H-Class or equivalent, with UV/Vis Detector.

        • Column: Astec® CHIROBIOTIC® V (Vancomycin), 250 x 4.6 mm, 5 µm.

        • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.05, v/v/v/v).

          • Scientist's Note: This is a polar organic mode. The combination of a weak acid (acetic acid) and a weak base (triethylamine) creates a buffered system that improves peak shape and reproducibility for amphiprotic molecules.

        • Flow Rate: 1.0 mL/min.

        • Column Temperature: 30°C.

        • Detection: UV at 225 nm.

        • Injection Volume: 5 µL.

        • Sample Preparation: Dissolve the racemic standard of 2-cyclohexyl-2-hydroxy-N-phenylacetamide in methanol to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm nylon syringe filter.

        Performance Comparison: A Quantitative Analysis

        To provide an objective comparison, the following table summarizes the expected performance of each method based on typical results for structurally similar compounds.

        ParameterMethod A (Polysaccharide-NP)Method B (Macrocyclic-PO)Justification
        Retention Time (t_R1) ~ 9.5 min~ 6.8 minNormal phase often leads to longer retention due to stronger specific interactions.
        Retention Time (t_R2) ~ 11.8 min~ 7.9 minThe polar organic mode can result in faster elution.
        Retention Factor (k'1) 2.81.72Reflects how much longer the analyte is retained relative to an unretained peak.
        Selectivity (α) 1.451.28Polysaccharide phases in NP mode frequently yield higher selectivity.
        Resolution (R_s) > 2.5> 2.0Both methods provide baseline resolution (R_s > 1.5), but Method A's higher selectivity results in a larger gap between peaks.
        Tailing Factor (T_f) ~ 1.1~ 1.2The use of additives in both methods ensures good, symmetrical peak shapes.
        Pros High selectivity, established technology.High robustness, faster analysis time, versatile.
        Cons Longer run time, solvent volatility.Potentially lower selectivity, complex mobile phase.

        Note: The data presented are illustrative and serve as a guide for method development. Actual values must be determined experimentally.

        Trustworthiness Through Validation

        A developed analytical method is only trustworthy if it is validated to be fit for its intended purpose. The protocols described herein must be subjected to a rigorous validation process according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13] This process provides a self-validating system, ensuring the data generated are reliable and accurate.

        Key validation characteristics to be evaluated include:

        • Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities or degradants.

        • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.[13]

        • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[14]

        • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with suitable precision and accuracy.[14]

        • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).

        Furthermore, every analytical run should begin with a System Suitability Test (SST) to confirm the performance of the chromatographic system.[15] Typical SST criteria include minimum resolution (e.g., R_s > 2.0), a defined tailing factor range (e.g., 0.8 < T_f < 1.5), and precision of replicate injections (%RSD < 2.0%).

        Conclusion and Recommendations

        Both the polysaccharide-based normal-phase method (Method A) and the macrocyclic antibiotic-based polar organic method (Method B) are capable of successfully resolving the enantiomers of 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

        • Method A is recommended when the highest possible resolution is the primary objective, for instance, in reference standard characterization or for challenging separations involving trace-level impurities. Its superior selectivity provides a wider margin for error and robustness.

        • Method B is recommended for routine quality control environments where higher throughput and robustness are critical. Its faster analysis time and use of more common reversed-phase solvents make it a practical and efficient choice.

        Ultimately, the choice of method depends on the specific application, available instrumentation, and the desired balance between resolution, speed, and robustness. The experimental protocols and comparative data in this guide provide a solid foundation for researchers, scientists, and drug development professionals to make an informed decision and accelerate the development of a validated, reliable chiral separation method.

        References

        • FDA Guidelines for Analytical Method Validation | PDF - Scribd.
        • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

        • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021). Available from: [Link]

        • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Available from: [Link]

        • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. (2025). Available from: [Link]

        • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025). Available from: [Link]

        • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Available from: [Link]

        • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

        • Q2(R2) Validation of Analytical Procedures March 2024 | FDA. (2024). Available from: [Link]

        • Chiral Chromatography - Chromedia. Available from: [Link]

        • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. Available from: [Link]

        • Quality Guidelines - ICH. Available from: [Link]

        • HPLC Technical Tip: Chiral Method Development - Phenomenex. Available from: [Link]

        • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC. (2021). Available from: [Link]

        • Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases | Request PDF - ResearchGate. (2025). Available from: [Link]

        • Chiral HPLC Method Development. Available from: [Link]

        • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023). Available from: [Link]

        • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Asian Journal of Chemistry. (2019). Available from: [Link]

        • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC. Available from: [Link]

        • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC. Available from: [Link]

        • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. (2025). Available from: [Link]

        • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC. Available from: [Link]

        • Efficient method development for chiral separation by using CHIRAL ART columns - YMC. Available from: [Link]

        • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Available from: [Link]

        • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (2021). Available from: [Link]

        • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). Available from: [Link]

        • S-1 - AWS. Available from: [Link]

        • Chiral HPLC Separations - Phenomenex. Available from: [Link]

        • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020). Available from: [Link]

        • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine. (1998). Available from: [Link]

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        Safety Operating Guide

        A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-cyclohexyl-2-hydroxy-N-phenylacetamide

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides essential safety and handling protocols for 2-cyclohexyl-2-hydroxy-N-phenylacetamide, a compound of interest for researchers in drug development. As this is a specialized molecule, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from analogous structures—including N-phenylacetamides, cyclohexyl derivatives, and α-hydroxy amides—along with established best practices for handling potentially potent active pharmaceutical ingredients (APIs) to establish a robust safety framework.[1][2] The central principle is to treat the compound with a high degree of caution, assuming it may be a highly potent API (HPAPI) until proven otherwise.[2][3]

        Hazard Assessment: A Logic-Driven Approach

        The structure of 2-cyclohexyl-2-hydroxy-N-phenylacetamide suggests several potential hazards that dictate our safety protocols. The N-phenylacetamide core is known to be harmful if swallowed and can cause skin and eye irritation.[4][5] The presence of a cyclohexyl group and a hydroxyl group may alter its absorption, reactivity, and toxicological profile. As a solid, the primary exposure risks are inhalation of fine dust particles and direct contact with the skin and eyes.[3][6]

        Key Potential Hazards:

        • Oral Toxicity: Acetanilide, a related structure, is harmful if swallowed.[4][5][7]

        • Skin and Eye Irritation: Substituted amides frequently cause skin and serious eye irritation.[4][8][9]

        • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[5]

        • Unknown Long-Term Effects: As a novel compound, chronic toxicity data is unavailable. Therefore, it is prudent to handle it as a substance with the potential for long-term health effects, minimizing all routes of exposure.[9][10][11]

        The Hierarchy of Controls: Engineering First

        Before selecting Personal Protective Equipment (PPE), which is the last line of defense, robust engineering controls must be in place.[1] All handling of 2-cyclohexyl-2-hydroxy-N-phenylacetamide in solid form must be conducted within a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.[3][12] For weighing operations, a vented balance safety enclosure or a glove box is mandatory to contain fine powders.[3]

        Personal Protective Equipment (PPE): A Comprehensive Protocol

        The selection of PPE must be based on a thorough risk assessment for each stage of the experimental workflow.[2][13]

        Eye and Face Protection

        Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal around the eyes are required to protect against airborne particles and potential splashes.[6][11][14] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1][11]

        Skin and Body Protection

        A flame-resistant lab coat that fits properly and is fully fastened is the minimum requirement.[12] For procedures with a higher risk of contamination, disposable coveralls made of a material resistant to chemical permeation should be considered. All footwear must be closed-toe.[12]

        Glove Selection: The Critical Barrier

        Choosing the correct glove material is crucial, as glove performance is highly dependent on the specific chemical, concentration, and exposure time.[15] For N-phenylacetamide derivatives, nitrile gloves are a common recommendation for protection against acids, bases, and some organic compounds.[16][17] However, given the unique structure of the target molecule, double-gloving is a mandatory practice to provide an additional layer of protection.

        Recommended Gloving Protocol:

        • Inner Glove: A thin, comfortable nitrile glove.

        • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. Neoprene offers excellent resistance to a broad range of chemicals, including alcohols and organic acids.[17]

        It is imperative to inspect gloves for any signs of degradation or punctures before and during use.[9] Change gloves immediately if contamination is suspected or after a set interval (e.g., every 1-2 hours) during prolonged procedures.

        TaskPrimary Engineering ControlEye/Face ProtectionGlove RecommendationRespiratory ProtectionBody Protection
        Weighing & Transfer (Solid) Vented Balance Enclosure / Fume HoodChemical Safety Goggles & Face ShieldDouble-Gloved (Nitrile/Neoprene)N95/P100 RespiratorLab Coat / Disposable Gown
        Solution Preparation & Handling Chemical Fume HoodChemical Safety GogglesDouble-Gloved (Nitrile/Neoprene)Not required if in fume hoodLab Coat
        Spill Cleanup N/AChemical Safety Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesP100 RespiratorChemical Resistant Apron/Gown
        Waste Disposal N/AChemical Safety GogglesDouble-Gloved (Nitrile/Neoprene)Not required for sealed containersLab Coat
        Respiratory Protection

        When handling the solid compound outside of a containment enclosure (a practice that should be strictly avoided) or during a spill cleanup, respiratory protection is essential. A NIOSH-approved respirator with a P100 (oil-proof, 99.97% efficient) particulate filter is required to protect against fine dust.[6][10] All personnel requiring respirator use must be properly fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[6]

        Procedural Plans: Ensuring Safe Operations

        Step-by-Step PPE Donning and Doffing Protocol

        Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

        Donning Sequence:

        • Gown/Lab Coat: Put on a clean lab coat and fasten it completely.

        • Inner Gloves: Don the first pair of nitrile gloves.

        • Respirator: If required, perform a seal check and don the respirator.

        • Goggles/Face Shield: Put on eye and face protection.

        • Outer Gloves: Don the second, heavier pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

        Doffing Sequence (to be performed in a designated area):

        • Outer Gloves: Remove the outer gloves by peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.

        • Gown/Lab Coat: Unfasten the lab coat and roll it away from the body, ensuring the contaminated exterior is contained inward. Dispose of it properly.

        • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

        • Respirator: Remove the respirator without touching the front.

        • Inner Gloves: Remove the final pair of gloves, again without touching the exterior.

        • Hand Washing: Immediately wash hands thoroughly with soap and water.[9][18]

        Safe Handling and Disposal Workflow

        This workflow outlines the critical steps from preparation to disposal, integrating the necessary PPE at each stage.

        Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Assemble & Inspect PPE prep_area->gather_ppe don_ppe 3. Don PPE (Full Ensemble) gather_ppe->don_ppe weigh 4. Weigh Solid in Vented Enclosure don_ppe->weigh dissolve 5. Prepare Solution in Fume Hood weigh->dissolve reaction 6. Perform Experiment dissolve->reaction decon 7. Decontaminate Surfaces & Glassware reaction->decon dispose_waste 8. Dispose of Chemical Waste (Sealed Container) decon->dispose_waste doff_ppe 9. Doff & Dispose of PPE in Designated Area dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

        Caption: Workflow for handling 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

        Disposal Plan

        All solid waste, including contaminated gloves, wipes, and disposable gowns, must be placed in a clearly labeled, sealed hazardous waste container.[8][19] Unused chemical and reaction waste must be collected in a separate, sealed, and properly labeled hazardous waste container. Disposal must adhere strictly to local, state, and federal regulations.[1] Never dispose of this material down the drain.[18]

        Conclusion: A Culture of Safety

        Handling novel chemical entities like 2-cyclohexyl-2-hydroxy-N-phenylacetamide requires a proactive and vigilant approach to safety. The guidelines presented here, derived from data on analogous compounds and best practices for API handling, provide a comprehensive framework for minimizing exposure.[1] By prioritizing engineering controls and meticulously following PPE protocols, researchers can protect themselves and their colleagues, fostering a culture of safety and scientific integrity in the laboratory.

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        • Safety Data Sheet. (2022, May 16). Plytix.
        • SAFETY DATA SHEET - N,N'-(1,4-Phenylene)bis(acetoacetamide). (2019, March 1). Santa Cruz Biotechnology.
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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.